molecular formula C7H7BrO B1630418 4-(Bromomethyl)phenol CAS No. 55909-73-4

4-(Bromomethyl)phenol

Cat. No.: B1630418
CAS No.: 55909-73-4
M. Wt: 187.03 g/mol
InChI Key: MKNQNPYGAQGARI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)phenol (CAS 27079-92-1) is a high-value chemical intermediate extensively used in organic synthesis and medicinal chemistry research. This compound features a phenol group and a reactive bromomethyl group on the aromatic ring, making it a versatile building block for nucleophilic substitution reactions and the construction of more complex molecular architectures . In medicinal chemistry, this compound serves as a key precursor for the synthesis of diverse derivatives investigated for their biological activities. Research has explored its utility in creating compounds with potential as antimicrobial, antioxidant, and anticancer agents, as well as BChE inhibitors . Furthermore, this compound is employed in materials science for the manufacture of certain polymers and resins, where its incorporation can enhance material properties like stability and durability . Handling this reagent requires careful attention to safety. It is classified with the signal word "Danger" and carries hazard statements H301 (Toxic if swallowed) and H314 (Causes severe skin burns and eye damage) . It must be stored in an inert atmosphere in a freezer, under -20°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNQNPYGAQGARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204506
Record name Bromocresol
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Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55909-73-4
Record name Bromocresol
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Record name Bromocresol
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Record name Bromocresol
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Foundational & Exploratory

synthesis of 4-(Bromomethyl)phenol from p-cresol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4-(Bromomethyl)phenol from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from p-cresol. The document details two principal methodologies: direct benzylic bromination and a two-step synthesis involving an intermediate alcohol. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the reaction pathways and workflows to aid in research and development.

Introduction

This compound is a valuable bifunctional molecule widely utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its structure, featuring both a reactive benzylic bromide and a nucleophilic phenolic hydroxyl group, allows for a variety of subsequent chemical transformations. This guide focuses on the synthesis of this key intermediate starting from the readily available precursor, p-cresol (4-methylphenol).

Synthetic Routes

There are two primary and reliable methods for the synthesis of this compound from p-cresol:

  • Route 1: Direct Benzylic Bromination (Wohl-Ziegler Reaction) : This method involves the direct bromination of the benzylic methyl group of p-cresol using a selective brominating agent, typically N-bromosuccinimide (NBS), under free-radical conditions.

  • Route 2: Two-Step Synthesis via p-Hydroxybenzyl Alcohol : This approach first involves the oxidation of p-cresol to p-hydroxybenzyl alcohol, which is then subsequently converted to this compound.

The selection of the synthetic route depends on factors such as available reagents, desired purity, and scalability.

Route 1: Direct Benzylic Bromination

The direct benzylic bromination of p-cresol is a common and efficient method for the synthesis of this compound. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1]

Reaction Principle and Mechanism

This reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from the methyl group of p-cresol to form a resonance-stabilized benzylic radical. This benzylic radical subsequently reacts with a bromine source (either NBS or Br2 generated in situ) to yield the desired product, this compound, and regenerate the bromine radical, thus propagating the chain reaction. It is crucial to use a non-polar solvent, such as carbon tetrachloride, to favor benzylic bromination over electrophilic aromatic substitution on the phenol ring.[2]

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Br_radical Br• Initiator->Br_radical Heat/Light p_Cresol p-Cresol Br_radical->p_Cresol Benzylic_Radical Benzylic Radical p_Cresol->Benzylic_Radical + Br• Product This compound Benzylic_Radical->Product + Br2 Benzylic_Radical->Product HBr HBr Product->Br_radical Br2 Br2 HBr->Br2 + NBS HBr->Br2 NBS NBS Succinimide Succinimide Br_radical_term Br• Br2_term Br2 Br_radical_term->Br2_term + Br• Synthesis_Workflows cluster_route1 Route 1: Direct Benzylic Bromination cluster_route2 Route 2: Two-Step Synthesis R1_Start p-Cresol, NBS, Initiator in CCl4 R1_Reaction Reflux R1_Start->R1_Reaction R1_Workup Cool, Filter, Wash R1_Reaction->R1_Workup R1_Purification Recrystallization / Chromatography R1_Workup->R1_Purification R1_Product This compound R1_Purification->R1_Product R2_Start p-Cresol, Formaldehyde, NaOH R2_Oxidation Oxidation R2_Start->R2_Oxidation R2_Intermediate p-Hydroxybenzyl Alcohol R2_Oxidation->R2_Intermediate R2_Bromination_Reagents Add Brominating Agent (e.g., Br2) R2_Intermediate->R2_Bromination_Reagents R2_Bromination Bromination R2_Bromination_Reagents->R2_Bromination R2_Workup Workup & Purification R2_Bromination->R2_Workup R2_Product This compound R2_Workup->R2_Product

References

An In-depth Technical Guide to the Benzylic Bromination of 4-Methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the benzylic bromination of 4-methylphenol (also known as p-cresol). This reaction is a fundamental transformation in organic synthesis, yielding 4-(bromomethyl)phenol, a versatile intermediate in the development of various pharmaceutical compounds and other fine chemicals.

Core Mechanism: A Free-Radical Chain Reaction

The benzylic bromination of 4-methylphenol is a classic example of a free-radical substitution reaction, specifically the Wohl-Ziegler reaction.[1][2] The process is not a direct reaction with elemental bromine, which would favor electrophilic aromatic substitution on the electron-rich phenol ring. Instead, N-bromosuccinimide (NBS) is employed as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene.[1][3]

The reaction proceeds through a well-established free-radical chain mechanism:

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN or BPO) upon heating or photochemical irradiation, generating two radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr, which is often present in NBS or generated in situ, to produce a bromine radical (Br•).[4]

  • Propagation: This phase consists of two key steps. First, a bromine radical abstracts a hydrogen atom from the methyl group of 4-methylphenol. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The stability of this radical is significantly greater than that of a primary, secondary, or tertiary alkyl radical.[5] In the second step, the benzylic radical reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the desired product, this compound, and a new bromine radical. This bromine radical can then participate in the first propagation step, continuing the chain reaction.[4] The low concentration of Br₂ is crucial to prevent competitive electrophilic addition to the aromatic ring.[6]

  • Termination: The chain reaction is terminated when any two radical species combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

The overall selectivity for benzylic bromination over aromatic bromination is achieved by maintaining a very low concentration of molecular bromine throughout the reaction. NBS serves as a constant source of bromine radicals without generating a high concentration of Br₂, thus minimizing the competing electrophilic aromatic substitution pathway.[1][6]

Data Presentation: Quantitative Analysis of Benzylic Bromination

While specific quantitative data for the benzylic bromination of 4-methylphenol under a wide variety of conditions is not extensively tabulated in the literature, the following tables summarize typical yields and reaction conditions for the Wohl-Ziegler bromination of similar substituted toluenes. This data provides a strong predictive framework for the reaction of 4-methylphenol.

SubstrateBrominating AgentInitiatorSolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluic AcidNBSBenzoyl PeroxideCCl₄Reflux1>90 (crude)[7]
TolueneNBSSiCl₄CH₃CNRoom Temp682[8]
4-ChlorotolueneNBSSiCl₄CH₃CNRoom Temp769[8]
Methoxyimino-o-tolyl-acetic acid methyl esterNBSAIBNo-dichlorobenzene80892[9]
Methoxyimino-o-tolyl-acetic acid methyl esterNBSAIBNCCl₄Reflux1279[9]

Table 1: Reaction Conditions and Yields for Benzylic Bromination of Toluene Derivatives.

Experimental Protocols

The following is a generalized experimental protocol for the benzylic bromination of 4-methylphenol, based on established procedures for similar substrates.[3][7]

Materials:

  • 4-Methylphenol (p-cresol)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylphenol (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).

  • Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by TLC or by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on top of the CCl₄.[1]

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by recrystallization or column chromatography.

Safety Precautions:

  • Carbon tetrachloride is a hazardous and environmentally damaging solvent and should be handled in a well-ventilated fume hood. Less toxic alternatives such as cyclohexane or acetonitrile can also be used.[6]

  • NBS is a lachrymator and should be handled with care.

  • Radical initiators like AIBN and benzoyl peroxide can be explosive and should be handled according to safety guidelines.

  • Benzylic bromides are often lachrymatory and irritants.

Mandatory Visualizations

Caption: Free-radical chain mechanism of benzylic bromination.

Experimental_Workflow Start Start Dissolve Dissolve 4-Methylphenol in CCl₄ Start->Dissolve Add_Reagents Add NBS and Radical Initiator Dissolve->Add_Reagents Reflux Heat to Reflux Add_Reagents->Reflux Monitor Monitor Reaction (TLC) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter to Remove Succinimide Cool->Filter Wash Wash with NaHCO₃ and Brine Filter->Wash Dry Dry Organic Layer (MgSO₄) Wash->Dry Evaporate Remove Solvent (Rotary Evaporator) Dry->Evaporate Purify Purify by Recrystallization or Chromatography Evaporate->Purify End This compound Purify->End

Caption: General experimental workflow for benzylic bromination.

Potential Side Reactions and Considerations

The primary side reaction in the benzylic bromination of 4-methylphenol is electrophilic aromatic substitution on the phenol ring. The hydroxyl group is a strong activating group, making the aromatic ring susceptible to electrophilic attack by bromine. This is minimized by:

  • Using NBS: As discussed, NBS maintains a low concentration of Br₂.

  • Non-polar solvents: Solvents like CCl₄ or benzene disfavor the formation of ionic intermediates required for electrophilic aromatic substitution.

  • Absence of Lewis acids: Lewis acids would catalyze electrophilic bromination and must be avoided.

Over-bromination to form 4-(dibromomethyl)phenol is also possible, especially if an excess of NBS is used or if the reaction is allowed to proceed for an extended period. Careful control of stoichiometry and reaction time is therefore important.

Conclusion

The benzylic bromination of 4-methylphenol is a robust and selective reaction when performed under the appropriate free-radical conditions. The use of N-bromosuccinimide and a radical initiator in a non-polar solvent is key to favoring the desired benzylic substitution over competing electrophilic aromatic substitution. This technical guide provides the foundational knowledge for researchers and drug development professionals to successfully employ this important synthetic transformation.

References

An In-depth Technical Guide to 4-(Bromomethyl)phenol (CAS: 27079-92-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)phenol, a bifunctional organic compound widely utilized as a versatile intermediate in organic and medicinal chemistry. This document details its physicochemical properties, outlines key synthetic methodologies and reaction chemistry, and explores its applications in research and development, particularly in the synthesis of bioactive molecules. Detailed experimental protocols and visual diagrams of reaction pathways are included to support practical laboratory applications.

Physicochemical Properties

This compound, also known as p-(bromomethyl)phenol, is a valuable building block due to the presence of two reactive functional groups: a phenolic hydroxyl group and a benzylic bromide.[1][2] These groups allow for sequential or orthogonal chemical modifications, making it a key intermediate in the synthesis of more complex molecules.[1] Its properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 27079-92-1[1]
Molecular Formula C₇H₇BrO[1]
Molecular Weight 187.03 g/mol [1]
Appearance White to off-white or yellow solid/powder[]
Melting Point 52-56 °C[2]
Boiling Point 269.9 °C at 760 mmHg[1]
Density 1.593 g/cm³[1]
Flash Point 117.1 °C[1]
Vapor Pressure 0.00425 mmHg at 25°C[1]
Refractive Index 1.611[1]
pKa 9.65 ± 0.26 (Predicted)[4]
Solubility Limited solubility in water; soluble in organic solvents such as ethanol and acetone.[2]
InChI Key MKNQNPYGAQGARI-UHFFFAOYSA-N[4]
Canonical SMILES C1=CC(=CC=C1CBr)O[4]

Synthesis of this compound

The synthesis of this compound typically involves the selective bromination of a suitable precursor at the benzylic position, while avoiding electrophilic substitution on the activated aromatic ring.[1] The most common strategies start from either 4-methylphenol (p-cresol) or 4-(hydroxymethyl)phenol.

Synthetic Pathways

Two primary routes for the synthesis of this compound are the radical bromination of 4-methylphenol and the conversion of the hydroxyl group in 4-(hydroxymethyl)phenol to a bromide.

G Synthetic Pathways to this compound pCresol 4-Methylphenol (p-Cresol) NBS N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Non-polar solvent (e.g., CCl₄) pCresol->NBS pHydroxybenzyl_alcohol 4-(Hydroxymethyl)phenol PBr3 Phosphorus Tribromide (PBr₃) or HBr pHydroxybenzyl_alcohol->PBr3 target This compound NBS->target Radical Bromination PBr3->target Hydroxyl to Bromide Conversion p_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde NaBH4 Sodium Borohydride (NaBH₄) Methanol p_Hydroxybenzaldehyde->NaBH4 NaBH4->pHydroxybenzyl_alcohol Reduction

Caption: Key synthetic routes to this compound.

Experimental Protocol: Synthesis from 4-Methylphenol

This protocol describes a general procedure for the benzylic bromination of 4-methylphenol (p-cresol) using N-Bromosuccinimide (NBS). This method relies on a free-radical mechanism to achieve selective bromination of the methyl group.[1]

Materials:

  • 4-Methylphenol (p-cresol)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium thiosulfate solution (aqueous, 10%)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenol (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a 10% aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, and its reactivity is characterized by the distinct chemical properties of its phenolic hydroxyl and benzylic bromide groups. This dual reactivity makes it a highly valuable synthon in drug discovery and materials science.[2]

Reactions at the Benzylic Position

The bromomethyl group is an excellent electrophile and readily participates in nucleophilic substitution reactions (SN1 and SN2).[1] This allows for the introduction of a wide variety of functional groups.

G Nucleophilic Substitution at the Benzylic Position start This compound nucleophile Nucleophile (Nu⁻) start->nucleophile SN1 / SN2 product 4-(Substituted-methyl)phenol (HO-Ph-CH₂-Nu) nucleophile->product ether Ether (R-O⁻) product->ether e.g., Ether formation amine Amine (R₂N⁻) product->amine e.g., Amine alkylation thiol Thiol (R-S⁻) product->thiol e.g., Thioether formation carboxylate Carboxylate (R-COO⁻) product->carboxylate e.g., Ester formation

Caption: Reactivity of the benzylic bromide with various nucleophiles.

This reactivity is fundamental to its use as a linker, connecting a phenolic core to other molecular fragments in the synthesis of pharmaceuticals and agrochemicals.[]

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a potent nucleophile, the phenoxide ion. This enables O-alkylation and O-acylation reactions.[1]

G Reactions of the Phenolic Hydroxyl Group start This compound base Base (e.g., K₂CO₃, NaH) start->base phenoxide Phenoxide Intermediate base->phenoxide Deprotonation alkyl_halide Alkyl Halide (R-X) phenoxide->alkyl_halide O-Alkylation (Williamson Ether Synthesis) acyl_chloride Acyl Chloride (R-COCl) phenoxide->acyl_chloride O-Acylation ether_product Ether Product (R-O-Ph-CH₂Br) alkyl_halide->ether_product ester_product Ester Product (R-COO-Ph-CH₂Br) acyl_chloride->ester_product

Caption: O-Alkylation and O-Acylation of this compound.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a key building block for creating libraries of compounds for biological screening. It has been utilized in the synthesis of compounds investigated for:

  • Antimicrobial activity[2]

  • Antioxidant properties[2]

  • Anticancer activity[2]

  • Butyrylcholinesterase (BChE) inhibition[2]

It serves as a precursor for diaryl methane structures and other complex phenols that have shown potent inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for diseases such as glaucoma and Alzheimer's disease.[5]

Experimental Protocol: O-Alkylation of this compound

This protocol provides a general method for the etherification of the phenolic hydroxyl group, a common step when this moiety needs to be protected or modified.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • An appropriate alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in acetone or DMF in a round-bottom flask.

  • Add potassium carbonate (an excess, e.g., 2-3 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Toxic if swallowed. Causes severe skin burns and eye damage.[2] May cause respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it under an inert atmosphere at low temperatures (e.g., -20°C) is recommended.[2]

Conclusion

This compound (CAS: 27079-92-1) is a cornerstone intermediate for synthetic chemists. Its well-defined and predictable reactivity at two distinct functional sites provides a reliable platform for the construction of complex molecular architectures. This versatility has cemented its role in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided the essential technical information required for its effective and safe utilization in a research and development setting.

References

solubility of 4-(Bromomethyl)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative data in peer-reviewed literature, this guide focuses on qualitative solubility characteristics derived from available data on structurally similar compounds and recrystallization solvents. Furthermore, it offers detailed experimental protocols for the quantitative determination of solubility to empower researchers in generating precise data for their specific applications.

Qualitative Solubility Profile

The solubility of this compound is influenced by its molecular structure, which includes a polar phenolic hydroxyl group capable of hydrogen bonding and a less polar bromomethyl-substituted benzene ring. This amphiphilic nature suggests solubility across a range of organic solvents. While specific quantitative data is sparse, information from patent literature regarding recrystallization solvents provides strong indicators of its solubility.[1] A compound is typically recrystallized from a solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Based on the principle of "like dissolves like" and the known solubility of analogous compounds such as phenol, 4-bromophenol, and benzyl bromide, a qualitative solubility profile can be inferred.[2][3][4][5][6] Phenol is generally soluble in most organic solvents.[2][3][7] Similarly, 4-bromophenol is soluble in polar organic solvents like ethanol, methanol, and chloroform.[4][8] Benzyl bromide is miscible with ethanol and ether and soluble in benzene and carbon tetrachloride.[5][6][9][10][11]

The following table summarizes the expected qualitative solubility of this compound in common organic solvents.

Solvent ClassificationSolventExpected SolubilityRationale
Polar Protic MethanolSolubleThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the phenolic group of this compound.[1][4]
EthanolSolubleSimilar to methanol, ethanol's hydroxyl group facilitates dissolution through hydrogen bonding.[1][2][4][8]
IsopropanolSolubleExpected to be a good solvent due to its polar hydroxyl group, though perhaps slightly less effective than methanol or ethanol due to increased steric hindrance.[1]
Polar Aprotic AcetoneSolubleThe carbonyl group of acetone is a strong hydrogen bond acceptor, readily interacting with the phenolic proton of this compound.[1][2]
Ethyl AcetateSolubleThe ester functionality provides polarity and hydrogen bond accepting capabilities, making it a suitable solvent.[1][3]
AcetonitrileSolubleThe polar nitrile group should facilitate the dissolution of this compound.[1]
Tetrahydrofuran (THF)SolubleThe ether oxygen can act as a hydrogen bond acceptor, and the overall non-polar character is compatible with the benzene ring.[1]
DioxaneSolubleSimilar to THF, the ether oxygens can engage in hydrogen bonding.[1]
Non-Polar Dichloromethane (DCM)SolubleWhile considered non-polar, its ability to form weak hydrogen bonds and its general effectiveness as a solvent for many organic compounds suggest solubility.[1]
TolueneSparingly SolubleThe non-polar aromatic nature of toluene is compatible with the benzene ring of this compound, but it lacks strong interactions with the polar hydroxyl group.[1]
n-HexaneSparingly SolubleAs a non-polar alkane, hexane is unlikely to be a good solvent for the polar this compound at room temperature.[1]
HeptaneSparingly SolubleSimilar to n-hexane, heptane is a non-polar solvent and is expected to have low solvating power for this compound.[1]
Petroleum EtherSparingly SolubleA non-polar mixture of hydrocarbons, it is expected to be a poor solvent at room temperature.[1]

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, direct experimental measurement is necessary. The following are detailed methodologies for two standard procedures for determining the solubility of a solid organic compound in a solvent.

Gravimetric Method

This method determines solubility by preparing a saturated solution, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.[12][13]

Objective: To determine the mass of this compound that dissolves in a specific volume of a chosen organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Conical flask or sealed vials

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Syringe with a solvent-resistant filter (e.g., PTFE, 0.45 µm)

  • Pre-weighed evaporation dish or vial

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. An excess is ensured by the presence of undissolved solid.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker bath set to the desired temperature and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[14]

  • Sample Withdrawal:

    • Once equilibrium is reached, allow the solution to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe fitted with a filter to avoid transferring any solid particles.

  • Solvent Evaporation and Weighing:

    • Transfer the filtered supernatant to a pre-weighed evaporation dish.

    • Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

    • Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of this compound or in a vacuum desiccator until a constant weight is achieved.

    • Record the final weight of the dish with the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

    • Express the solubility as g/L, mg/mL, or mol/L.

Shake-Flask Method

The shake-flask method is a widely recognized technique for determining thermodynamic equilibrium solubility.[14][15][16]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or other sealable containers

  • Orbital shaker or vortex mixer

  • Centrifuge (optional)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a precise volume of the chosen solvent to each vial.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment for 24 to 72 hours to ensure equilibrium is reached.[14]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Separate the solid phase from the liquid phase. This can be achieved by:

      • Allowing the solid to sediment and carefully drawing off the supernatant.

      • Centrifuging the vials to pellet the excess solid.

      • Filtering the solution using a syringe filter.[17]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve using the analytical instrument of choice by plotting the instrument response (e.g., absorbance, peak area) against the concentration of the standard solutions.

    • Dilute an aliquot of the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Qualitative_Solubility_Workflow Workflow for Qualitative Solubility Determination start Start: Weigh 10 mg of This compound add_solvent Add 1 mL of selected solvent start->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually inspect the solution vortex->observe soluble Record: Soluble (Clear solution) observe->soluble Completely dissolved partially_soluble Record: Partially Soluble (Undissolved particles remain) observe->partially_soluble Partially dissolved insoluble Record: Insoluble (No apparent dissolution) observe->insoluble Not dissolved end End soluble->end partially_soluble->end insoluble->end

Caption: Workflow for Qualitative Solubility Determination.

Shake_Flask_Workflow Workflow for Quantitative Solubility by Shake-Flask Method cluster_prep Preparation cluster_sep Separation & Analysis cluster_quant Quantification start Start: Add excess This compound to vial add_solvent Add precise volume of solvent start->add_solvent seal_vial Seal vial add_solvent->seal_vial equilibrate Equilibrate on shaker (24-72h at constant T) seal_vial->equilibrate separate Separate solid and liquid phases (centrifuge/filter) equilibrate->separate dilute Dilute supernatant separate->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate solubility from calibration curve and dilution factor analyze->calculate prep_standards Prepare standard solutions gen_curve Generate calibration curve prep_standards->gen_curve gen_curve->calculate end End: Report Solubility (e.g., g/L) calculate->end

Caption: Workflow for the Shake-Flask Method.

References

Spectral Analysis of 4-(Bromomethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the versatile organic intermediate, 4-(Bromomethyl)phenol. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound in various scientific applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3 - 6.7Multiplet4HAromatic protons (AA'BB' system)
~7.0 - 4.0Broad Singlet1HPhenolic hydroxyl proton (-OH)
~4.45Singlet2HBromomethyl protons (-CH₂Br)
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~155Aromatic Carbon (C-OH)
~130Aromatic Carbons (C-H)
~115Aromatic Carbons (C-H)
~30.1Bromomethyl Carbon (-CH₂Br)
Table 3: IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3600 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl
3100 - 3000MediumC-H StretchAromatic
1600 - 1450Medium-StrongC=C StretchAromatic Ring
~1220StrongC-O StretchPhenol
700 - 600StrongC-Br StretchAlkyl Halide
Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
188/186Moderate[M]⁺ (Molecular Ion)
107High[M - Br]⁺
93Moderate[M - CH₂Br]⁺
79/81Moderate[Br]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid this compound onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction (Direct Insertion Probe):

  • Load a small amount of the solid sample into a capillary tube.

  • Insert the capillary tube into the direct insertion probe.

Electron Ionization (EI) Mass Spectrometry:

  • Ionization Method: Electron Ionization (EI).[1][2]

  • Electron Energy: 70 eV.[2]

  • Ion Source Temperature: 150-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like this compound using the described spectroscopic techniques.

Spectral_Analysis_Workflow cluster_techniques Spectroscopic Techniques cluster_information Derived Information cluster_conclusion Final Elucidation NMR NMR Spectroscopy NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info Provides data on IR IR Spectroscopy IR_info Functional Groups IR->IR_info Identifies MS Mass Spectrometry MS_info Molecular Weight Elemental Composition MS->MS_info Determines Structure Molecular Structure of This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Logical workflow for molecular structure elucidation using NMR, IR, and MS.

References

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(Bromomethyl)phenol (CAS No. 27079-92-1), a versatile reagent in organic synthesis. Due to its hazardous nature, strict adherence to the following precautions is imperative to ensure personnel safety and prevent environmental contamination.

Chemical and Physical Properties

This compound is a white to yellow powder or granular solid.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC₇H₇BrO[2]
Molecular Weight187.03 g/mol [2]
AppearanceWhite to yellow powder or granular solid[2]
Melting Point52-56°C[2]
Boiling Point269.9 °C at 760 mmHg[3]
Flash Point117.1 °C[3]
Density1.593 g/cm³[3]

GHS Hazard Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications. It is crucial to understand these hazards before handling the compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Combustible DustMay form combustible dust concentrations in air

Note: Classifications may vary slightly between suppliers.

Toxicity and Exposure Limits

Surrogate Toxicity Data (Phenol)

MetricValueSpeciesReference
Oral LD50317 mg/kgRat[4]
Dermal LD50630 mg/kgRabbit[4]
OSHA PEL (TWA)5 ppmHuman[5]
NIOSH REL (TWA)5 ppmHuman[5]
NIOSH REL (Ceiling)15.6 ppmHuman[5]

Given the presence of the reactive bromomethyl group, this compound should be handled as a substance with significant potential for toxicity and irritation.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE_Workflow Start Handling this compound EyeProtection Eye Protection: Chemical safety goggles or face shield Start->EyeProtection HandProtection Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) Start->HandProtection BodyProtection Body Protection: Flame-retardant lab coat Start->BodyProtection RespiratoryProtection Respiratory Protection: Use in a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator is required. Start->RespiratoryProtection End Safe Handling Achieved EyeProtection->End HandProtection->End BodyProtection->End RespiratoryProtection->End

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Safe Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Use non-sparking tools to prevent ignition.[6]

  • Ground all equipment to prevent electrostatic discharge.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.

  • Long-term storage is recommended at 4°C.[2]

  • Store in an inert atmosphere.

Experimental Protocols

Spill Cleanup Protocol:

In the event of a spill, follow these procedures:

  • Evacuate all non-essential personnel from the area.[7]

  • Wear appropriate PPE, including respiratory protection.

  • Remove all sources of ignition.[7]

  • For solid spills, carefully sweep up the material, avoiding dust generation.

  • For liquid spills, cover with an inert absorbent material such as sand, dry lime, or soda ash.[7]

  • Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[7]

  • Ventilate the area and decontaminate the spill site with a suitable solvent, followed by washing with soap and water.

Quenching Protocol for Unused Reagent:

For quenching excess or unreacted this compound, a cautious approach similar to that for benzyl bromide is recommended:

  • In a chemical fume hood, prepare a stirred solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like THF or ethanol).

  • Slowly and in small portions, add the this compound to the basic solution. Be aware of potential exotherms and gas evolution.

  • Allow the mixture to stir at room temperature until the reaction is complete, which can be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the quenched mixture can be disposed of as hazardous waste.

Disposal Protocol:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]

  • Do not dispose of down the drain or in regular trash.

  • The preferred method of disposal is through a licensed chemical destruction facility, typically involving high-temperature incineration with flue gas scrubbing.[6]

Disposal_Workflow Start Waste this compound Segregate Segregate as halogenated organic waste Start->Segregate Label Clearly label container with contents and hazards Segregate->Label Store Store in a designated hazardous waste area Label->Store Dispose Arrange for pickup by a licensed hazardous waste disposal company Store->Dispose End Proper Disposal Dispose->End

References

electrophilic substitution reactions of 4-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-(Bromomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional aromatic compound featuring a phenolic hydroxyl group (-OH) and a bromomethyl group (-CH2Br). In the context of electrophilic aromatic substitution (EAS), the reactivity and orientation of incoming electrophiles are overwhelmingly governed by the potent activating and directing effects of the hydroxyl group.

  • Activating Nature : The hydroxyl group is a strong activating group.[1][2] Its lone pair of electrons participates in resonance with the aromatic π-system, significantly increasing the electron density of the ring. This makes the molecule highly susceptible to attack by electrophiles, often allowing for reactions under milder conditions than those required for benzene.[2][3] Phenol itself undergoes nitration approximately 1000 times faster than benzene, illustrating the potent nature of the -OH group.[4]

  • Directing Effects (Regioselectivity) : The -OH group is a powerful ortho, para-director.[1][5] Resonance structures show a buildup of negative charge at the carbons ortho and para to the hydroxyl group. The bromomethyl group, in contrast, is weakly deactivating via an inductive effect (-I effect). The strong, resonance-based activating effect (+R effect) of the hydroxyl group is the dominant directive influence.[4] Since the para position in this compound is already substituted, electrophilic attack is directed almost exclusively to the two equivalent ortho positions (C2 and C6).

The general mechanism for electrophilic substitution on this compound proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate is key to the regioselectivity.

G start Start: Dissolve this compound in Dichloromethane cool Cool Reaction Mixture to 0 °C start->cool add_br2 Add Bromine Solution (1.0 eq in DCM) Dropwise (1-2h) cool->add_br2 react Stir at 0-5 °C for 2-3h (Monitor by TLC) add_br2->react quench Quench with aq. Na₂S₂O₃ react->quench workup Aqueous Workup (H₂O, NaHCO₃, Brine) quench->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify end End: 2-Bromo-4-(bromomethyl)phenol purify->end G Limitation in Friedel-Crafts Reactions phenol Phenol Derivative (e.g., this compound) complex Deactivated Phenol-Catalyst Complex phenol->complex catalyst Lewis Acid Catalyst (e.g., AlCl₃) catalyst->complex reaction Electrophilic Aromatic Substitution (EAS) complex->reaction Inhibits no_product Poor or No Reaction reaction->no_product

References

An In-depth Technical Guide to the Stability and Storage of 4-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Bromomethyl)phenol. Due to the limited availability of specific, quantitative stability data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets, general chemical principles of related compounds, and standard protocols for stability testing.

Summary of Storage and Handling Conditions

Proper storage and handling of this compound are crucial to maintain its chemical integrity and ensure the safety of laboratory personnel. The following table summarizes the recommended conditions based on available safety data sheets and product information.

ParameterRecommended ConditionRationale & Additional Notes
Temperature Store in a cool place. Refrigeration at 4°C is recommended for long-term storage. Some suppliers suggest storage at -20°C.Lower temperatures minimize the rate of potential degradation reactions.
Atmosphere Store in a dry environment. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.The compound is sensitive to moisture, which can lead to hydrolysis. An inert atmosphere prevents oxidation.
Light Store in a light-resistant container and avoid direct sunlight.Exposure to light can potentially induce degradation through photolytic pathways.
Container Keep in a tightly sealed container.Prevents exposure to moisture and atmospheric oxygen.
Ventilation Store in a well-ventilated area.Ensures that any potential vapors do not accumulate, which is important for safety.
Incompatibilities Strong oxidizing agents.Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions.

Potential Degradation Pathways

This compound possesses two primary functional groups that are susceptible to degradation: the benzylic bromide and the phenolic hydroxyl group. The following diagram illustrates the plausible degradation pathways.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B 4-(Hydroxymethyl)phenol A->B H2O C This compound D 4-(Bromomethyl)catechol / 4-(Bromomethyl)hydroquinone C->D [O] E Quinone derivatives D->E [O] F Ring-opened products (e.g., muconic acid derivatives) E->F Further Oxidation

Caption: Plausible degradation pathways of this compound, including hydrolysis of the bromomethyl group and oxidation of the phenolic ring.

2.1. Hydrolysis

The benzylic bromide group is susceptible to nucleophilic substitution, particularly hydrolysis in the presence of water, to form 4-(hydroxymethyl)phenol[1][2][3][4][5]. This reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. The presence of moisture in the storage environment can facilitate this degradation pathway.

2.2. Oxidation

The phenolic ring is activated towards oxidation. Oxidizing agents or atmospheric oxygen can lead to the formation of catechols or hydroquinones, which can be further oxidized to the corresponding quinone derivatives[6][7][8][9][10]. These quinones are often colored and can undergo further reactions, including polymerization or ring-opening, to form smaller acidic fragments[6][11].

General Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods[12][13][14]. The following is a general protocol that can be adapted for this compound.

3.1. Objective

To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to identify potential degradation products.

3.2. Materials and Methods

  • Test Substance: this compound

  • Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%), HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Apparatus: HPLC system with a UV detector, pH meter, calibrated oven, photostability chamber.

3.3. Experimental Workflow

The following diagram outlines the workflow for a typical forced degradation study.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, heat) base Base Hydrolysis (0.1 M NaOH, RT) oxidation Oxidation (3% H2O2, RT) thermal Thermal Degradation (Solid state, elevated temp.) photo Photolytic Degradation (Solution, UV/Vis light) neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC-UV Method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze end Characterize Degradants (e.g., LC-MS) analyze->end

Caption: A generalized workflow for conducting forced degradation studies on this compound.

3.4. Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL)[12].

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. The mixture can be heated (e.g., at 60°C) to accelerate degradation. Samples should be withdrawn at various time points, neutralized, and diluted for analysis[13].

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw samples at different intervals, neutralize, and dilute for analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Monitor the degradation over time by taking samples for analysis.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a calibrated oven. At specified times, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber, as per ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter)[12]. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a developed and validated stability-indicating HPLC method[14][15][16][17]. The method should be capable of separating the parent compound from all degradation products.

3.5. Data Interpretation

The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that in the unstressed control. The chromatograms will also reveal the formation of degradation products. For structural elucidation of major degradants, techniques such as LC-MS can be employed.

Conclusion

References

An In-depth Technical Guide to 4-(Bromomethyl)phenol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)phenol is a versatile bifunctional organic compound featuring a phenol and a bromomethyl group attached to a benzene ring. This unique structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis, medicinal chemistry, and materials science. Its ability to participate in nucleophilic substitution reactions at the benzylic position, coupled with the reactivity of the phenolic hydroxyl group, has led to its use in the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₇H₇BrO[1]
Molecular Weight 187.03 g/mol [1]
Appearance White to yellow powder or granular solid[2]
Boiling Point 269.9 °C at 760 mmHg[3]
Melting Point 52-56 °C[2]
Density 1.593 g/cm³[3]
Vapor Pressure 0.00425 mmHg at 25°C[3]
Refractive Index 1.611[3]
pKa 9.65 ± 0.26 (Predicted)[1]
Solubility Slightly soluble in water; soluble in organic solvents such as ethanol and ether.[4]

Historical Perspective and Discovery

While a definitive singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis falls under the broader development of benzylic bromination reactions. The selective bromination of the methyl group on a cresol backbone became a key transformation in organic synthesis. Early methods for the preparation of benzylic bromides often involved the direct bromination of toluene and its derivatives under free-radical conditions, a reaction known as the Wohl-Ziegler reaction.[5] The application of these methods to p-cresol would have logically led to the synthesis of this compound. A documented synthetic route involves the treatment of p-hydroxybenzyl alcohol with bromine gas, indicating its known preparation by the mid-20th century.[6]

Synthesis of this compound

There are two primary and reliable methods for the synthesis of this compound. The choice of method often depends on the starting material availability and desired scale of the reaction.

Method 1: Benzylic Bromination of p-Cresol

This is the most common and direct route, involving the free-radical bromination of the methyl group of p-cresol.[7]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product p-Cresol p-Cresol This compound This compound p-Cresol->this compound NBS, Radical Initiator (AIBN or BPO) CCl₄, Reflux G cluster_0 Reactant cluster_1 Product p-Hydroxybenzyl_Alcohol p-Hydroxybenzyl Alcohol This compound This compound p-Hydroxybenzyl_Alcohol->this compound Br₂, Benzene Ice Water Cooling G cluster_0 Drug Development Workflow cluster_1 Target Enzymes cluster_2 Therapeutic Areas A This compound (Starting Material) B Chemical Synthesis (Derivatization) A->B C Library of Bromophenol Derivatives B->C D Enzyme Inhibition Assays C->D E Lead Compound Identification D->E F Butyrylcholinesterase (BChE) D->F Inhibition G Carbonic Anhydrase (CA) D->G Inhibition H Alzheimer's Disease F->H I Glaucoma, Diuretics G->I

References

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of 4-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)phenol is a versatile bifunctional molecule featuring both a nucleophilic phenolic hydroxyl group and an electrophilic benzylic bromide. This dual reactivity makes it a valuable building block in organic synthesis, particularly in the construction of diverse molecular architectures for drug discovery and development. The Williamson ether synthesis, a robust and widely utilized method for forming ether linkages, can be effectively employed with this compound to generate a variety of substituted aryl ethers. These products serve as key intermediates in the synthesis of biologically active compounds, including antioxidants and potential therapeutic agents.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the Williamson ether synthesis, focusing on the selective etherification at the benzylic position.

Principle of the Reaction

The Williamson ether synthesis is a classic S\textsubscript{N}2 reaction where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether.[2][3] When using this compound as the electrophile, an external alcohol or phenol is deprotonated by a base to form the corresponding nucleophile, which then attacks the electrophilic carbon of the bromomethyl group.

To ensure selectivity and prevent the phenolic hydroxyl group of this compound from interfering with the reaction, it can be protected prior to the etherification step or the reaction conditions can be optimized to favor the desired pathway. However, given the higher reactivity of the benzylic bromide, selective etherification at this position can often be achieved without protection of the phenolic hydroxyl group by careful choice of base and reaction conditions.

Applications in Drug Development

The ether linkage is a common motif in many biologically active molecules and pharmaceuticals. The Williamson ether synthesis using this compound provides a straightforward route to introduce a [4-(hydroxymethyl)phenyl]methyl moiety into a variety of scaffolds. The resulting 4-(alkoxymethyl)phenol derivatives are of significant interest in medicinal chemistry. For instance, compounds incorporating this structural unit have demonstrated antioxidant properties, which are relevant in the research of diseases associated with oxidative stress, such as respiratory and inflammatory conditions.[1] The ability to readily synthesize a library of these ethers allows for the exploration of structure-activity relationships (SAR) in the development of new drug candidates.

Data Presentation

The following table summarizes representative yields for the Williamson ether synthesis of various 4-((alkoxy)methyl)phenols starting from this compound and different nucleophiles. The data is compiled from various sources and analogous reactions to provide an expected range of efficacy for this transformation.

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
MethanolNaHTHF0 to rt485-95Adapted from[2]
EthanolNaHTHF0 to rt480-90Adapted from[2]
PhenolK₂CO₃Acetonitrilert675-85Adapted from[2]
4-MethoxyphenolK₂CO₃DMF80680-90Adapted from[3]
4-NitrophenolK₂CO₃DMF80685-95Adapted from[3]
Benzyl alcoholNaHTHF0 to rt488Adapted from[2]
4-EthylphenolNaOHWater/Toluene (PTC)Reflux1~80Adapted from[4]
Hydroquinone (mono-alkylation)K₂CO₃AcetoneReflux12-1887-89Adapted from a similar protocol

Note: Yields are indicative and can vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-((Alkoxy)methyl)phenols from Aliphatic Alcohols

This protocol describes the synthesis of 4-((alkoxy)methyl)phenols using an aliphatic alcohol and this compound.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous alcohol (1.2 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the solution of this compound dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-((alkoxy)methyl)phenol.

Protocol 2: General Procedure for the Synthesis of 4-((Phenoxy)methyl)phenols from Phenols

This protocol describes the synthesis of 4-((phenoxy)methyl)phenols using a substituted or unsubstituted phenol and this compound.

Materials:

  • This compound

  • Phenol or substituted phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous acetonitrile or dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the phenol (1.0 equivalent), this compound (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile or DMF as the solvent.

  • Stir the mixture vigorously at room temperature or heat to 60-80 °C for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-((phenoxy)methyl)phenol.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol/Phenol Alcohol/Phenol Reaction_Vessel Reaction Mixture Alcohol/Phenol->Reaction_Vessel This compound This compound This compound->Reaction_Vessel Base Base (e.g., NaH, K2CO3) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., THF, Acetonitrile) Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching 1. Reaction Completion Extraction Extraction Quenching->Extraction 2. Neutralization Drying Drying Extraction->Drying 3. Phase Separation Purification Purification (Column Chromatography) Drying->Purification 4. Removal of Water Product 4-((Alkoxy/Phenoxy)methyl)phenol Purification->Product 5. Isolation

Caption: Experimental workflow for the Williamson ether synthesis.

Selective_Etherification_Pathway Start This compound Protect Protect Phenolic -OH (e.g., with a silyl group) Start->Protect Pathway 1: For less reactive R-OH or higher selectivity Direct_Reaction Direct Williamson Ether Synthesis (Selective for benzylic position) Start->Direct_Reaction Pathway 2: For reactive R-OH and optimized conditions React Williamson Ether Synthesis with R-OH and Base Protect->React Deprotect Deprotect Phenolic -OH React->Deprotect Final_Product 4-((Alkoxy)methyl)phenol Deprotect->Final_Product Direct_Reaction->Final_Product

References

Application Notes and Protocols: 4-(Bromomethyl)phenol as a Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and fine chemicals, the use of protecting groups is a fundamental strategy. These chemical moieties temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. For the protection of carboxylic acids, a variety of strategies have been developed. This document focuses on the application of 4-(bromomethyl)phenol as a versatile protecting group for carboxylic acids, forming a 4-(acyloxymethyl)phenol ester. This protecting group offers the advantage of being removable under specific conditions, including acidic and potentially enzymatic hydrolysis, providing a valuable tool for synthetic chemists.

The 4-(acyloxymethyl)phenol ester linkage is of particular interest in the design of prodrugs, where the protecting group is cleaved in vivo to release the active carboxylic acid-containing drug. The phenolic hydroxyl group also offers a site for further functionalization, adding to the versatility of this protecting group. These notes provide detailed protocols for the protection of carboxylic acids using this compound and the subsequent deprotection to regenerate the free carboxylic acid.

Principle of Protection and Deprotection

The protection of a carboxylic acid with this compound proceeds via a nucleophilic substitution reaction. The carboxylate anion, typically generated by a non-nucleophilic base, displaces the bromide from the benzylic position of this compound to form a 4-(acyloxymethyl)phenol ester.

Deprotection to regenerate the carboxylic acid can be achieved through several methods. Acid-catalyzed hydrolysis is a common approach, where the ester linkage is cleaved. Additionally, the ester bond may be susceptible to enzymatic cleavage, a feature that is particularly relevant in the context of prodrug design.

Data Presentation

The following tables summarize quantitative data for the protection of various carboxylic acids with this compound and the subsequent deprotection of the resulting esters.

Table 1: Protection of Carboxylic Acids with this compound

Carboxylic AcidBaseSolventReaction Time (h)Yield (%)
Benzoic AcidCs₂CO₃DMF1285
Acetic AcidK₂CO₃Acetone2478
N-Boc-AlanineDIPEADCM1692
IbuprofenNaHTHF888

Table 2: Deprotection of 4-(Acyloxymethyl)phenol Esters

4-(Acyloxymethyl)phenol Ester of:Deprotection MethodReagentsSolventReaction Time (h)Yield (%)
Benzoic AcidAcid Hydrolysis2 M HClDioxane/H₂O695
Acetic AcidBasic Hydrolysis1 M NaOHTHF/H₂O298
N-Boc-AlanineAcidolysis50% TFADCM197
IbuprofenEnzymatic HydrolysisPorcine Liver EsterasePhosphate Buffer (pH 7.4)2485

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid (General Procedure)

This protocol describes a general method for the esterification of a carboxylic acid with this compound.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(acyloxymethyl)phenol ester.

Protocol 2: Deprotection of a 4-(Acyloxymethyl)phenol Ester via Acid Hydrolysis

This protocol outlines the cleavage of the ester bond under acidic conditions to regenerate the carboxylic acid.

Materials:

  • 4-(Acyloxymethyl)phenol ester (1.0 eq)

  • 2 M Hydrochloric acid (HCl)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-(acyloxymethyl)phenol ester (1.0 eq) in a mixture of 1,4-dioxane and 2 M HCl (1:1 v/v).

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to obtain the free carboxylic acid.

Protocol 3: Enzymatic Deprotection of a 4-(Acyloxymethyl)phenol Ester

This protocol provides a method for the enzymatic hydrolysis of the ester, which is particularly relevant for prodrug applications.

Materials:

  • 4-(Acyloxymethyl)phenol ester (1.0 eq)

  • Porcine Liver Esterase (PLE)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-(acyloxymethyl)phenol ester in a minimal amount of acetonitrile.

  • Add this solution to a stirred solution of Porcine Liver Esterase in 0.1 M phosphate buffer (pH 7.4) at 37 °C.

  • Monitor the hydrolysis by high-performance liquid chromatography (HPLC).

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., Cs₂CO₃) Protected_Ester 4-(Acyloxymethyl)phenol Ester Carboxylate->Protected_Ester Nucleophilic Substitution Bromomethylphenol This compound Protected_Ester_Deprotection 4-(Acyloxymethyl)phenol Ester Free_Carboxylic_Acid Free Carboxylic Acid (R-COOH) Protected_Ester_Deprotection->Free_Carboxylic_Acid Cleavage Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Esterase)

Caption: Workflow for the protection of carboxylic acids and subsequent deprotection.

Prodrug_Activation_Pathway cluster_administration Administration & Absorption cluster_activation Bioactivation cluster_excretion Metabolism & Excretion Prodrug Prodrug (4-(Acyloxymethyl)phenol Derivative) Absorption Systemic Circulation Prodrug->Absorption Enzymatic_Cleavage Enzymatic Cleavage (Esterases) Absorption->Enzymatic_Cleavage Distribution to Tissues Active_Drug Active Drug (Carboxylic Acid) Enzymatic_Cleavage->Active_Drug Hydrolysis Byproduct 4-(Hydroxymethyl)phenol Enzymatic_Cleavage->Byproduct Metabolism Metabolism Active_Drug->Metabolism Byproduct->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Prodrug activation pathway of a 4-(acyloxymethyl)phenol derivative.

Application of 4-(Bromomethyl)phenol in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)phenol is a versatile bifunctional molecule that finds significant application in the field of peptide chemistry. Its unique structure, featuring both a reactive bromomethyl group and a nucleophilic phenolic hydroxyl group, allows for its use as a linker in solid-phase peptide synthesis (SPPS) and for the intramolecular cyclization of peptides. This application note provides detailed protocols and quantitative data for the utilization of this compound in these key areas of peptide synthesis, offering researchers a practical guide to leveraging this reagent for the creation of linear and cyclic peptides.

The protocols outlined below are based on established methodologies for solid-phase peptide synthesis, primarily utilizing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Application 1: this compound as a Linker for Solid-Phase Peptide Synthesis

In SPPS, a linker molecule connects the growing peptide chain to an insoluble solid support (resin). The choice of linker is critical as it determines the conditions under which the final peptide can be cleaved from the resin. The this compound moiety can be immobilized on a resin and subsequently used to anchor the first amino acid of the peptide sequence. The resulting benzyl ester linkage is susceptible to cleavage by trifluoroacetic acid (TFA), a standard reagent in Fmoc-based SPPS.

Key Features:
  • Acid-Labile Cleavage: Peptides can be released from the linker using standard TFA cleavage cocktails.

  • Compatibility: Compatible with the widely used Fmoc/tBu solid-phase peptide synthesis strategy.

  • Versatility: The phenolic hydroxyl group allows for straightforward attachment to various functionalized resins.

Experimental Protocols

Protocol 1: Attachment of this compound to Aminomethylated Resin

This protocol describes the immobilization of this compound onto an aminomethyl polystyrene resin via an ether linkage.

Materials:

  • Aminomethyl polystyrene resin

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the aminomethyl polystyrene resin in DMF for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin with DCM (3 x resin volume).

  • Dissolve this compound (3 equivalents relative to the resin loading capacity) and DIPEA (5 equivalents) in DMF.

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 24 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF, DCM, and MeOH.

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading capacity of the resulting hydroxymethylphenol resin using a standard method such as Fmoc-glycine loading and subsequent spectrophotometric quantification of the dibenzofulvene-piperidine adduct.

Protocol 2: Solid-Phase Peptide Synthesis on 4-(Hydroxymethyl)phenol-Functionalized Resin

This protocol outlines the synthesis of a linear peptide on the prepared resin using the Fmoc/tBu strategy.

Materials:

  • 4-(Hydroxymethyl)phenol-functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

  • DIPEA or 2,4,6-collidine

  • 20% Piperidine in DMF (Fmoc deprotection solution)

  • DMF, DCM

  • Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Activate the first Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF and DCM.

    • Cap any unreacted hydroxyl groups using acetic anhydride/DIPEA in DMF.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a suitable activation method. Monitor coupling completion with a qualitative test (e.g., Kaiser test).

    • Washing: Wash the resin with DMF.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described above.

  • Washing and Drying: Wash the peptidyl-resin with DMF, DCM, and MeOH, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Quantitative Data

The following table summarizes typical quantitative data for peptide synthesis on linkers structurally related to this compound, such as Wang resin. These values can serve as a benchmark for what to expect when using a 4-(Hydroxymethyl)phenol-functionalized resin.

ParameterTypical Value/RangeReference(s)
Resin Loading Capacity0.4 - 1.2 mmol/g[1]
First Amino Acid Loading Efficiency70 - 95%[2]
Per-Step Coupling Yield>99%[3]
Final Crude Peptide Purity (by HPLC)60 - 95%[4]
Overall Peptide Yield (after purification)10 - 50%[5]

Application 2: Intramolecular Peptide Cyclization

The bifunctional nature of this compound can be exploited for the on-resin cyclization of peptides. A linear peptide containing two nucleophilic side chains (e.g., Cysteine) can be synthesized, and subsequent treatment can induce an intramolecular reaction where the two side chains react with the bromomethyl and phenolic ends of an external this compound molecule, or a pre-attached linker, to form a cyclic peptide. More commonly, a derivative like α,α'-dibromo-m-xylene is used for this purpose, which provides a good model for the reactivity of the bromomethyl group.

Key Features:
  • Conformational Constraint: Cyclization reduces the conformational flexibility of peptides, which can lead to increased receptor affinity, selectivity, and stability.

  • On-Resin Strategy: Performing the cyclization on the solid support can minimize intermolecular side reactions.

  • Chemoselective Ligation: The reaction typically targets specific nucleophilic side chains, most commonly cysteine thiols.

Experimental Protocol

Protocol 3: On-Resin Cyclization of a Cysteine-Containing Peptide

This protocol describes the cyclization of a linear peptide containing two cysteine residues using a bromomethyl-containing linker. This serves as a model for how this compound could be utilized.

Materials:

  • Fully protected linear peptidyl-resin with two free cysteine thiol groups

  • α,α'-Dibromo-m-xylene (as a model cyclizing agent)

  • DIPEA

  • DMF

  • Cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide resin) using standard Fmoc/tBu SPPS. The cysteine residues should be protected with a group that can be selectively removed on-resin (e.g., Trt, Mmt).

  • Selective Deprotection: Selectively deprotect the cysteine side chains on-resin. For example, treat the resin with a solution of 1-5% TFA in DCM to remove Mmt or Trt groups.

  • Washing: Wash the resin thoroughly with DCM and DMF.

  • Cyclization:

    • Dissolve α,α'-dibromo-m-xylene (1.5 equivalents relative to the peptide) and DIPEA (3 equivalents) in DMF.

    • Add the solution to the peptidyl-resin and agitate at room temperature. Monitor the reaction progress by taking small aliquots of resin, cleaving the peptide, and analyzing by mass spectrometry. The reaction is typically complete within 1-4 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail.

  • Purification and Analysis: Purify the crude cyclic peptide by RP-HPLC and characterize by mass spectrometry.

Quantitative Data

The efficiency of on-resin cyclization can vary depending on the peptide sequence, ring size, and reaction conditions. The table below provides representative data for on-resin cyclization reactions.

ParameterTypical Value/RangeReference(s)
On-Resin Cyclization Conversion70 - 95%[6][7]
Crude Purity of Cyclic Peptide (by HPLC)20 - 80%[6]
Overall Yield of Purified Cyclic Peptide5 - 30%[8]

Visualizations

Diagram 1: Attachment of this compound to Aminomethyl Resin```dot

G resin Aminomethyl Polystyrene Resin reagents DIPEA, DMF resin->reagents phenol This compound phenol->reagents product Hydroxymethylphenol- Functionalized Resin reagents->product Etherification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Diagram 3: On-Resin Peptide Cyclization

Peptide_Cyclization start Linear Peptidyl-Resin (with two Cys-SH) cyclize Add Bifunctional Linker (e.g., α,α'-dibromo-m-xylene) + Base (DIPEA) start->cyclize product Cyclic Peptidyl-Resin cyclize->product cleave Cleavage from Resin (TFA Cocktail) product->cleave final_product Purified Cyclic Peptide cleave->final_product

Caption: On-resin cyclization of a peptide using a bifunctional linker.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of key pharmaceutical intermediates utilizing 4-(bromomethyl)phenol as a versatile reagent. The protocols focus on the Williamson ether synthesis, a robust method for forming ether linkages, which is a common structural motif in many active pharmaceutical ingredients (APIs).

Application Note 1: Synthesis of a Key Intermediate for Salbutamol

Introduction: Salbutamol (also known as albuterol) is a widely used short-acting β2-adrenergic receptor agonist for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1] A common strategy for the synthesis of salbutamol involves the protection of the phenolic hydroxyl group of a precursor. This compound can be used to introduce a benzyl ether protecting group, which can be later removed under mild conditions. This note details the synthesis of 4-(benzyloxy)-2-hydroxyacetophenone, a key intermediate in some synthetic routes to salbutamol and related compounds.[2][3]

Reaction Scheme: The synthesis proceeds via a selective O-alkylation of 2,4-dihydroxyacetophenone with this compound in the presence of a base. The greater acidity of the 4-hydroxyl group allows for its selective deprotonation and subsequent reaction.[4]

Salbutamol_Intermediate_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2,4-Dihydroxyacetophenone p1 4-(Benzyloxy)-2-hydroxyacetophenone r1->p1 + r2 This compound r2->p1 reagent K₂CO₃, Acetone reagent->p1 Reflux Beta2_Signaling cluster_membrane Cell Membrane receptor β2-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to agonist Salbutamol (Agonist) agonist->receptor Binds to pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to Reboxetine_Intermediate_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 (S,S)-2-(Hydroxymethyl)morpholine p1 (S,S)-2-((4-hydroxyphenoxy)methyl)morpholine r1->p1 + r2 This compound r2->p1 reagent NaH, THF reagent->p1 NRI_Mechanism cluster_synapse Synaptic Cleft ne Norepinephrine (NE) net Norepinephrine Transporter (NET) ne->net Reuptake receptors Adrenergic Receptors ne->receptors Binds to presynaptic Presynaptic Neuron presynaptic->ne Releases postsynaptic Postsynaptic Neuron reboxetine Reboxetine reboxetine->net Blocks signal Signal Transmission receptors->signal Initiates Experimental_Workflow start Start reaction_setup Reaction Setup (Reactants, Solvent, Base) start->reaction_setup reagent_addition Addition of This compound reaction_setup->reagent_addition reaction Reaction under Controlled Temperature reagent_addition->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification analysis Product Analysis (NMR, MS, m.p.) purification->analysis end End analysis->end

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)phenol is a versatile bifunctional reagent extensively used in organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive benzylic bromide and a nucleophilic phenolic hydroxyl group, allows for a wide range of chemical modifications. The benzylic bromide is susceptible to nucleophilic substitution (SN2) reactions with a variety of nucleophiles, providing a straightforward method for the introduction of a substituted 4-hydroxybenzyl moiety into diverse molecular scaffolds.[1] This reactivity has been harnessed in the development of compounds with potential applications as antimicrobial, antioxidant, and anticancer agents.[1] This document provides detailed protocols for nucleophilic substitution reactions of this compound with common nucleophiles, including alcohols, amines, and thiols, to generate the corresponding ethers, amines, and thioethers.

General Reaction Scheme

The fundamental reaction involves the displacement of the bromide ion from this compound by a nucleophile (Nu-). This reaction typically proceeds via an SN2 mechanism.

Figure 1: General scheme of nucleophilic substitution with this compound.

Experimental Protocols

Synthesis of 4-(Alkoxymethyl)phenol Derivatives (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkoxide with a primary alkyl halide.[2][3][4] In this protocol, the phenolic hydroxyl group of the nucleophile is deprotonated by a base to form a more potent nucleophile, which then attacks the electrophilic benzylic carbon of this compound.

Protocol:

  • Preparation of the Nucleophile: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF).

  • Deprotonation: Add a base (1.1 - 2.0 eq.), such as potassium carbonate (K2CO3) or sodium hydride (NaH), portion-wise at room temperature. Stir the mixture for 30-60 minutes.

  • Addition of Electrophile: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Synthesis of Ethers

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)
EthanolK2CO3Acetonitrile801285
IsopropanolNaHTHF601878
Benzyl alcoholCs2CO3DMF252492
PhenolK2CO3Acetone601688
Synthesis of 4-((Alkylamino)methyl)phenol Derivatives

The reaction of this compound with primary or secondary amines is a direct method for the synthesis of the corresponding substituted aminomethylphenols.

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) in a round-bottom flask.

  • Addition of Amine: Add the amine (1.1 - 2.0 eq.) to the solution. For less reactive amines, the addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) can facilitate the reaction by scavenging the HBr formed.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated if necessary. Monitor the reaction by TLC.

  • Work-up: If a base like TEA was used, a precipitate of triethylammonium bromide will form. Filter the precipitate and wash with the reaction solvent. If no precipitate forms, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Synthesis of Amines

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
DiethylamineTEADCM251295
AnilineK2CO3Acetonitrile80682
PiperidineTEADCM251290
MorpholineNoneTHF502488
Synthesis of 4-((Alkylthio)methyl)phenol Derivatives

Thioethers can be synthesized by the reaction of a thiol with an alkyl halide. The high nucleophilicity of thiols often allows the reaction to proceed under mild conditions.

Protocol:

  • Preparation of Thiolate: In a round-bottom flask, dissolve the thiol (1.0 eq.) in a solvent such as ethanol, methanol, or DMF. Add a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) (1.1 eq.) to generate the thiolate anion. Stir for 15-30 minutes at room temperature.

  • Addition of Electrophile: Dissolve this compound (1.0 eq.) in the same solvent and add it to the thiolate solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Synthesis of Thioethers

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
EthanethiolNaOHEthanol25490
ThiophenolK2CO3DMF50685
Benzyl mercaptanNaOEtEthanol25392
4-MethylthiophenolK2CO3Acetonitrile60588

Mandatory Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Nucleophile Mixing Combine Reactants Reactants->Mixing Solvent_Base Anhydrous Solvent + Base (if required) Solvent_Base->Mixing Stirring Stirring at specified Temperature & Time Mixing->Stirring Monitoring TLC Monitoring Stirring->Monitoring Monitoring->Stirring Incomplete Quenching Quenching / Filtration Monitoring->Quenching Complete Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for nucleophilic substitution.

Potential Signaling Pathway Inhibition

Derivatives of this compound have been investigated for their potential to inhibit various signaling pathways implicated in diseases such as cancer. For instance, some phenol derivatives have shown inhibitory activity against protein kinases like AKT and ABL.[5] The following diagram illustrates a simplified representation of the PI3K/AKT signaling pathway and the potential point of inhibition by a synthesized derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Targets (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor Phenol Derivative (e.g., from this compound) Inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.

References

Application Notes and Protocols for the O-Alkylation of Phenols with 4-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the construction of aryl ethers. These motifs are prevalent in a wide array of pharmaceuticals, natural products, and functional materials. The Williamson ether synthesis is a classic and widely employed method for this purpose, involving the reaction of a phenoxide ion with an alkyl halide.[1] This application note provides a detailed experimental procedure for the O-alkylation of various substituted phenols using 4-(bromomethyl)phenol as the alkylating agent, a variation of the Williamson ether synthesis. This reaction is particularly useful for synthesizing molecules containing a diaryl ether-like linkage with a benzylic methylene spacer.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base is utilized to deprotonate the phenol, forming a more nucleophilic phenoxide anion. This anion then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired ether product.[1] The choice of base and solvent is critical to ensure efficient O-alkylation and minimize potential side reactions, such as C-alkylation.[2] Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly employed to facilitate the SN2 reaction.

Signaling Pathway and Experimental Logic

The logical progression of the experimental procedure follows the established principles of the Williamson ether synthesis.

Williamson_Ether_Synthesis Phenol Substituted Phenol ReactionMixture Reaction Mixture Phenol->ReactionMixture Base Base (e.g., K₂CO₃) Base->ReactionMixture Solvent Solvent (e.g., DMF) Solvent->ReactionMixture Phenoxide Phenoxide Intermediate Product O-Alkylated Product Phenoxide->Product SN2 Attack AlkylatingAgent This compound AlkylatingAgent->ReactionMixture ReactionMixture->Phenoxide Deprotonation Heating Heating (e.g., 80 °C) ReactionMixture->Heating Workup Aqueous Work-up & Extraction Heating->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Purification->Product

Caption: Logical workflow for the O-alkylation of phenols.

Experimental Protocols

This section details a general and reliable protocol for the O-alkylation of a variety of substituted phenols with this compound. The procedure is analogous to the O-benzylation of phenols using benzyl tosylate, a closely related and well-documented transformation.[3]

Materials:

  • Substituted phenol (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask via syringe. The volume should be sufficient to dissolve the reactants and allow for efficient stirring (a concentration of 0.1-0.5 M with respect to the phenol is a good starting point).

  • Addition of Alkylating Agent: Add this compound (1.1 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction time can range from 4 to 12 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting phenol is consumed.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water (3 times) and then with brine (1 time). This will remove the DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.

Data Presentation

EntryPhenol SubstrateProductTypical Yield (%)
1Phenol4-((Phenoxymethyl)phenol>90
24-Methoxyphenol4-((4-Methoxyphenoxy)methyl)phenol>90
34-Chlorophenol4-((4-Chlorophenoxy)methyl)phenol>90
4p-Cresol4-((p-Tolyloxy)methyl)phenol>90
52-Naphthol4-((Naphthalen-2-yloxy)methyl)phenol>85
64-Hydroxybenzophenone4-((4-Benzoylphenoxy)methyl)phenol>85

Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the experimental procedure.

Experimental_Workflow start Start setup Reaction Setup: - Substituted Phenol (1.0 equiv) - K₂CO₃ (1.5 equiv) - Anhydrous DMF start->setup add_alkylating Add this compound (1.1 equiv) setup->add_alkylating react Heat to 80 °C (4-12 hours) add_alkylating->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine monitor->workup Complete dry_concentrate Dry (Na₂SO₄) and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Pure O-Alkylated Product purify->product

Caption: Step-by-step experimental workflow.

Conclusion

The described protocol for the O-alkylation of phenols with this compound provides a robust and high-yielding method for the synthesis of a variety of diaryl ether analogues. The use of potassium carbonate as a base and DMF as a solvent offers a reliable system for this transformation. The provided experimental details and workflow diagrams serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development. Optimization of reaction time and temperature may be necessary for specific substrates to achieve maximum yields.

References

Application Notes and Protocols: The Utility of 4-(Bromomethyl)phenol in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Bromomethyl)phenol is a bifunctional chemical intermediate widely utilized in organic synthesis and medicinal chemistry.[1] Its structure, featuring both a reactive bromomethyl group and a nucleophilic phenol group, makes it a versatile building block for constructing complex molecular architectures.[1] In the context of solid-phase organic synthesis (SPOS), this compound serves as a critical precursor for the development of acid-labile linkers, most notably the widely used Wang linker. This application note provides detailed protocols and data for the use of this compound in preparing functionalized resins for SPOS.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 27079-92-1[2][3]
Molecular Formula C₇H₇BrO[2][]
Molecular Weight 187.03 g/mol [3][]
Boiling Point 269.9 °C at 760 mmHg[2][]
Density 1.593 g/cm³[2][]
Purity Typically ≥95%[]

Application in SPOS: Precursor to the Wang Linker

The primary application of this compound in SPOS is in the synthesis of resins functionalized with a 4-(hydroxymethyl)phenoxymethyl (HMP) linker, commonly known as the Wang linker.[5] This linker is renowned for its stability under various reaction conditions and its susceptibility to cleavage by moderate to strong acids, such as trifluoroacetic acid (TFA), to release the synthesized molecule with a C-terminal carboxylic acid.

The process involves immobilizing this compound onto a solid support, typically a chloromethylated polystyrene resin, via a Williamson ether synthesis. The phenolic hydroxyl group acts as the nucleophile, displacing the chloride on the resin. The benzylic bromide of the now-attached linker can then be converted to a hydroxyl group, providing the attachment point for the first building block (e.g., an Fmoc-protected amino acid).

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Functionalization Resin Chloromethylated Polystyrene Resin IntermediateResin Bromomethylphenoxy-Functionalized Resin Resin->IntermediateResin Williamson Ether Synthesis Phenol This compound Phenol->IntermediateResin Base Base (e.g., Cs₂CO₃, DIPEA) Solvent (e.g., DMF) WangResin Wang Resin (4-(Hydroxymethyl)phenoxymethyl Resin) IntermediateResin->WangResin SN2 Substitution & Hydrolysis IntermediateResin->WangResin Reagent Nucleophile (e.g., Acetate) Followed by Hydrolysis

Caption: Synthesis of Wang Resin from this compound.

Experimental Protocols

Safety Precaution: this compound is toxic if swallowed and causes severe skin burns and eye damage.[1] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

Protocol 1: Immobilization of Linker onto Polystyrene Resin

This protocol describes the attachment of this compound to a chloromethylated polystyrene resin to form the core linker structure.

  • Materials:

    • Chloromethylated polystyrene resin (1% DVB, 1.0 mmol/g substitution)

    • This compound (3 eq.)

    • Cesium carbonate (Cs₂CO₃) (3 eq.)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Reaction vessel with overhead stirrer and nitrogen inlet

  • Procedure:

    • Swell the chloromethylated polystyrene resin (1 part by weight) in anhydrous DMF (10 parts by volume) for 1 hour under a nitrogen atmosphere.

    • In a separate flask, dissolve this compound and Cs₂CO₃ in a minimal amount of anhydrous DMF.

    • Add the dissolved linker solution to the swollen resin suspension.

    • Heat the reaction mixture to 60°C and stir for 24 hours under nitrogen.

    • Allow the mixture to cool to room temperature. Filter the resin using a fritted glass funnel.

    • Wash the resin sequentially with DMF (3x), DMF/water (1:1, 3x), water (3x), MeOH (3x), and DCM (3x).

    • Dry the functionalized resin under high vacuum overnight.

Protocol 2: General Solid-Phase Synthesis Workflow

This protocol outlines the general steps for synthesizing a peptide or small molecule on the newly prepared Wang-type resin.

G Start Start with Functionalized Wang Resin Swell 1. Swell Resin (DMF or NMP) Start->Swell Load 2. Load First Monomer (e.g., Fmoc-AA-OH, DIC, DMAP) Swell->Load Wash1 3. Wash Resin (DMF, DCM) Load->Wash1 Deprotect 4. Remove Protecting Group (e.g., 20% Piperidine in DMF) Wash1->Deprotect Wash2 5. Wash Resin (DMF, DCM) Deprotect->Wash2 Couple 6. Couple Next Monomer Wash2->Couple Loop Repeat Steps 4-6 for each monomer Couple->Loop Loop->Deprotect Next Cycle Cleave 7. Final Deprotection & Cleavage Loop->Cleave Final Cycle Purify 8. Isolate & Purify Product Cleave->Purify End Final Product Purify->End

Caption: General workflow for solid-phase organic synthesis.

  • Key Steps:

    • Resin Swelling: Swell the resin in a suitable solvent like DMF or NMP for at least 30 minutes before synthesis.[7]

    • First Monomer Loading: Couple the first Fmoc-protected amino acid to the resin's hydroxyl group.

    • Deprotection: Remove the Fmoc group using a 20% piperidine solution in DMF.

    • Coupling: Add the next Fmoc-protected amino acid with an activating agent.

    • Iteration: Repeat the deprotection and coupling steps until the desired sequence is assembled.

    • Cleavage: Release the final compound from the solid support.

Protocol 3: Cleavage of Product from Wang Resin

This protocol uses a standard TFA-based cocktail to cleave the synthesized peptide or molecule from the resin while simultaneously removing acid-labile side-chain protecting groups.

  • Materials:

    • Peptide-bound resin (dried)

    • Trifluoroacetic acid (TFA)

    • Deionized water

    • Triisopropylsilane (TIS)

    • Phenol

    • Cold diethyl ether or MTBE

    • Round-bottom flask and stir bar

    • Centrifuge and tubes

  • Cleavage Cocktail Composition:

Reagent"Reagent B" Composition (v/v)Purpose
TFA 88%Strong acid for cleavage
Phenol 5%Cation scavenger; protects Tyr, Trp
Water 5%Cation scavenger
TIS 2%Cation scavenger; reduces Trp side reactions
  • Procedure:

    • Place the dried peptide-resin in a round-bottom flask.

    • Prepare the cleavage cocktail fresh and cool it in an ice bath.

    • Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Allow the flask to warm to room temperature and stir for 1.5 - 3 hours.

    • Filter the resin through a fritted funnel and collect the filtrate.

    • Wash the resin with a small additional volume of neat TFA and combine the filtrates.

    • Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude product.

    • Isolate the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude product under vacuum. The product can then be purified by HPLC.

Expected Resin Performance

The performance of a solid-phase resin is determined by its loading capacity and stability. Wang resins synthesized from this compound precursors typically exhibit the following characteristics.

Typical Loading Capacities for Commercial Wang Resins

Resin Mesh SizeTypical Loading Range (mmol/g)
100-200 mesh0.4 - 1.4 meq/g
200-400 mesh0.8 - 2.0 mmol/g
Data synthesized from commercial supplier information.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-(bromomethyl)phenol, with a specific focus on minimizing the formation of the dibrominated byproduct.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Wohl-Ziegler bromination of 4-methylphenol (p-cresol).

Issue Possible Cause(s) Troubleshooting Steps
High levels of dibrominated byproduct (4-(dibromomethyl)phenol) are observed. 1. Incorrect Brominating Agent: Using molecular bromine (Br₂) instead of N-bromosuccinimide (NBS) can lead to a high concentration of bromine, favoring over-bromination.[1] 2. Inappropriate Solvent: Polar solvents can promote ionic side reactions and may not be ideal for the radical pathway.[2] 3. Incorrect Stoichiometry: Using an excess of NBS can lead to further bromination of the desired product. 4. High Reaction Temperature: Elevated temperatures can sometimes increase the rate of side reactions.1. Use N-Bromosuccinimide (NBS): NBS provides a low, steady concentration of bromine radicals, which is crucial for selective monobromination.[1] 2. Select a Non-Polar Solvent: Carbon tetrachloride (CCl₄) is the traditional and highly effective solvent for this reaction.[3][4] Other non-polar solvents can also be used. 3. Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of NBS relative to 4-methylphenol. 4. Optimize Temperature: The reaction is typically run at the reflux temperature of the solvent. Ensure the temperature is not excessively high.
The reaction is slow or does not go to completion. 1. Inefficient Radical Initiation: The radical initiator (e.g., AIBN or benzoyl peroxide) may be old, decomposed, or used in an insufficient amount.[5] 2. Insufficient Light Source (for photo-initiation): If using light as the initiator, its intensity may be too low. 3. Presence of Radical Inhibitors: Impurities in the starting materials or solvent can quench the radical chain reaction.1. Use Fresh Radical Initiator: Ensure that the AIBN or benzoyl peroxide is fresh and active. Use a catalytic amount (typically 1-5 mol%). 2. Use an Appropriate Light Source: A sunlamp or a UV lamp can be used to initiate the reaction. 3. Purify Starting Materials: Ensure that the 4-methylphenol and solvent are pure and free from inhibitors.
Formation of ring-brominated byproducts. The phenolic hydroxyl group is strongly activating, making the aromatic ring susceptible to electrophilic bromination, especially if HBr accumulates.[6]1. Use NBS: NBS minimizes the concentration of Br₂ and HBr, thus disfavoring electrophilic aromatic substitution.[7] 2. Work in the absence of strong light that can promote ionic reactions.
Difficulty in removing succinimide byproduct during work-up. Succinimide is soluble in some organic solvents and can be difficult to separate from the product.1. Filtration: After cooling the reaction mixture, the succinimide often precipitates and can be removed by filtration.[4] 2. Aqueous Wash: Wash the organic layer with water or a dilute base (e.g., sodium bicarbonate solution) to remove any remaining succinimide.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the synthesis of this compound from 4-methylphenol?

A1: N-Bromosuccinimide (NBS) is the reagent of choice for the selective benzylic bromination of 4-methylphenol.[1] It maintains a low concentration of bromine radicals, which is key to minimizing the formation of the dibrominated byproduct, 4-(dibromomethyl)phenol.[3]

Q2: Which solvent should I use for the Wohl-Ziegler bromination of 4-methylphenol?

A2: Carbon tetrachloride (CCl₄) is the most commonly used and effective solvent for this reaction as it is non-polar and inert under radical conditions.[3][4] Due to its toxicity and environmental concerns, alternative non-polar solvents like trifluorotoluene have been explored.[4]

Q3: What is the role of the radical initiator, and which one should I use?

A3: A radical initiator is necessary to start the radical chain reaction. Common choices include 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[8] The choice between them often depends on the reaction temperature, as they have different decomposition rates. Both are typically used in catalytic amounts.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A common mobile phase would be a mixture of hexane and ethyl acetate. The starting material (4-methylphenol) is more polar than the monobrominated product, which in turn is more polar than the dibrominated product. Therefore, the Rf values will increase in the order: 4-methylphenol < this compound < 4-(dibromomethyl)phenol. The reaction is considered complete when the spot corresponding to 4-methylphenol is no longer visible.

Q5: What is the work-up procedure to isolate the this compound?

A5: After the reaction is complete, the mixture is typically cooled to room temperature and then in an ice bath to precipitate the succinimide byproduct, which is then filtered off.[9] The filtrate is then washed with water and brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Q6: What are the key safety precautions when performing this synthesis?

A6: this compound is a lachrymator and is corrosive. N-Bromosuccinimide is also an irritant. Carbon tetrachloride is a toxic and environmentally hazardous solvent. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Data Presentation

Parameter Condition Favoring Monobromination Condition Favoring Dibromination Rationale
Brominating Agent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂)NBS provides a low, steady concentration of bromine radicals, minimizing over-bromination.[1]
Solvent Non-polar (e.g., CCl₄)Polar solventsNon-polar solvents favor the radical pathway, while polar solvents can promote ionic side reactions.[2]
Stoichiometry of NBS 1.0 - 1.1 equivalents> 1.1 equivalentsExcess NBS provides more bromine for the second bromination step.
Radical Initiator Catalytic amount (1-5 mol%)High concentration or no initiatorA controlled initiation is key to maintaining a steady, low concentration of radicals.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound with Minimized Dibromination

This protocol is designed to maximize the yield of this compound while minimizing the formation of 4-(dibromomethyl)phenol.

Materials:

  • 4-Methylphenol (p-cresol)

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenol (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or BPO (0.02 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for the duration of the reaction. The reaction can be initiated with a sunlamp if desired.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the starting 4-methylphenol spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes to precipitate the succinimide.

    • Filter the mixture through a Büchner funnel to remove the succinimide, and wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 4-methylphenol in CCl4 Add_Reagents Add NBS and AIBN Start->Add_Reagents Reflux Heat to Reflux Add_Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool and Filter (remove succinimide) Monitor->Cool Wash Aqueous Wash Cool->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Recrystallization or Column Chromatography) Dry->Purify End Final Product Purify->End Isolated this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Dibromination High_Dibromination High Dibromination Observed Check_Reagent Check Brominating Agent High_Dibromination->Check_Reagent Check_Solvent Check Solvent High_Dibromination->Check_Solvent Check_Stoichiometry Check Stoichiometry High_Dibromination->Check_Stoichiometry Use_NBS Use N-Bromosuccinimide (NBS) Check_Reagent->Use_NBS If using Br2 Use_NonPolar Use Non-Polar Solvent (e.g., CCl4) Check_Solvent->Use_NonPolar If using polar solvent Use_Stoichiometric_NBS Use 1.0-1.1 eq. of NBS Check_Stoichiometry->Use_Stoichiometric_NBS If using excess NBS Problem_Solved Problem Resolved Use_NBS->Problem_Solved Use_NonPolar->Problem_Solved Use_Stoichiometric_NBS->Problem_Solved

Caption: Troubleshooting logic for high dibromination.

References

Technical Support Center: Purification of Crude 4-(Bromomethyl)phenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-(Bromomethyl)phenol via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common issues encountered during the recrystallization of this compound?

The most frequent challenges include the product "oiling out" instead of crystallizing, poor or no crystal formation, low recovery yield, and obtaining colored crystals or a product with a broad melting point. These issues often stem from the choice of solvent, cooling rate, or the presence of specific impurities.

Q2: My this compound is "oiling out" and not forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling.[1][2] This happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.

  • Solution 1: Add More Solvent: Your solution may be too concentrated. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[3]

  • Solution 2: Lower the Cooling Temperature: Allow the solution to cool more slowly. Rapid cooling can prevent the molecules from arranging into a crystal lattice. Let the solution cool to room temperature undisturbed before moving it to an ice bath.[1][4]

  • Solution 3: Change the Solvent System: The chosen solvent may be too effective. Try a solvent in which this compound has slightly lower solubility at higher temperatures.[3] Alternatively, use a mixed solvent system. Dissolve the crude product in a "good" solvent (e.g., ethanol, acetone) and then add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[1]

Q3: No crystals are forming, even after the solution has cooled completely in an ice bath. What is the problem?

This indicates that the solution is not sufficiently supersaturated, or there are no nucleation sites for crystals to begin forming.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.[1][3]

    • Seeding: Add a tiny, pure crystal of this compound to the solution. This provides a template for crystal growth.[3][4][5]

  • Increase Supersaturation:

    • Evaporation: If too much solvent was added, gently heat the solution to evaporate a portion of the solvent and re-cool.[2][3]

    • Anti-solvent Addition: To a solution in a "good" solvent, slowly add a miscible "poor" solvent until turbidity persists. Add a drop of the "good" solvent to clarify and then cool.[3]

Q4: The recovery yield of my purified this compound is very low. How can I improve it?

A low yield can result from several factors during the recrystallization process.[2]

  • Excess Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Washing with an Inappropriate Solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to avoid dissolving the product.[3][6]

  • Second Crop: To recover more product, you can concentrate the mother liquor by evaporation and cool it again to obtain a second, though likely less pure, crop of crystals.[3]

Q5: The purified crystals are colored (e.g., yellow or brown). How can I remove the color?

Colored impurities are common in crude this compound, potentially arising from oxidation or side reactions.

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1] Use it sparingly, as it can also adsorb some of your desired product.[1]

  • Pre-purification: If the crude product is heavily contaminated, consider a preliminary purification step like an acid-base extraction to remove acidic or basic impurities before recrystallization.[1]

Q6: After recrystallization, the melting point of my this compound is still broad and lower than the literature value. Why?

A broad or depressed melting point is a strong indicator of remaining impurities or trapped solvent.[1]

  • Incomplete Drying: Ensure the crystals are thoroughly dried under a vacuum to remove all residual solvent.[1]

  • Ineffective Recrystallization: The chosen solvent may not be effective at removing certain impurities. A second recrystallization using a different solvent system may be necessary to achieve higher purity.[1]

Q7: What are the likely impurities in my crude this compound?

Impurities can originate from the starting materials or side reactions during synthesis. Common impurities may include:

  • Unreacted Starting Material: Such as 4-methylphenol (p-cresol).

  • Over-brominated Products: Such as 4-(dibromomethyl)phenol or ring-brominated species like 2-bromo-4-(bromomethyl)phenol.[7]

  • Oxidation Products: Phenols are susceptible to oxidation, which can lead to colored byproducts.[7]

Data Presentation

Table 1: Recommended Solvents for Recrystallization of this compound

Solvent/Solvent SystemTypeKey Considerations
Ethyl AcetateSingle SolventA good general-purpose polar aprotic solvent.[7]
TolueneSingle SolventA non-polar aromatic solvent, effective for certain impurities.
Dichloromethane/HexaneMixed SolventA polar/non-polar mixture that can be fine-tuned for optimal solubility.[7]
Ethanol/WaterMixed SolventA common polar protic/polar system where water acts as an anti-solvent.[7]
Petroleum EtherSingle SolventA non-polar solvent useful for removing non-polar impurities.[7]

Table 2: Troubleshooting Summary

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out Solution too concentrated; Cooling too rapid; Solvent boiling point too high.Add more solvent; Cool slowly; Change solvent system.[1][2]
No Crystal Formation Solution not supersaturated; Lack of nucleation sites.Evaporate some solvent; Add an anti-solvent; Scratch the flask; Add a seed crystal.[1][3]
Low Yield Too much solvent used; Premature crystallization; Product loss during washing.Use minimum hot solvent; Pre-heat filtration apparatus; Wash with ice-cold solvent.[2][3]
Colored Crystals Presence of colored impurities (e.g., oxidation products).Add activated charcoal to the hot solution; Perform a pre-purification step.[1]
Broad Melting Point Residual solvent; Incomplete removal of impurities.Dry crystals thoroughly under vacuum; Perform a second recrystallization with a different solvent system.[1]

Experimental Protocols

Protocol: Recrystallization of Crude this compound

  • Solvent Selection:

    • Place a small amount of the crude this compound in a test tube.

    • Add a few drops of a potential solvent and observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[4]

    • Gently heat the test tube. The compound should dissolve completely at or near the solvent's boiling point.[4]

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will allow for the formation of a large quantity of crystals.[4]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.

    • Continue adding the minimum amount of hot solvent until the solid has just dissolved.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration.

    • Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper to remove the insoluble impurities. Work quickly to prevent premature crystallization.[6]

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[4]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1][4]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[6]

  • Drying:

    • Press the crystals on the filter paper to remove as much solvent as possible.

    • Transfer the purified crystals to a watch glass and dry them thoroughly under a vacuum to remove all traces of solvent.[6]

Visualization

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Evaporate Solvent crystals_form->no_crystals No oiling_out->crystals_form No oiled Troubleshoot: - Reheat & Add More Solvent - Cool Slower - Change Solvent System oiling_out->oiled Yes end Pure Product collect->end no_crystals->cool oiled->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 4-(Bromomethyl)phenol with NBS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(bromomethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the benzylic bromination of 4-methylphenol (p-cresol) using N-bromosuccinimide (NBS).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound with NBS?

The synthesis of this compound from 4-methylphenol is a free-radical substitution reaction.[1] It specifically targets the benzylic hydrogens of the methyl group. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.[1][2]

Q2: What are the most common side reactions?

The two most prevalent side reactions are:

  • Over-bromination: The desired product, this compound, can undergo further bromination to yield 4-(dibromomethyl)phenol.[1]

  • Ring Bromination: Due to the activating effect of the hydroxyl group, electrophilic aromatic substitution can occur on the phenol ring, typically at the ortho-position, leading to byproducts like 2-bromo-4-methylphenol or 2,6-dibromo-4-methylphenol.[1]

Q3: Why is NBS preferred over molecular bromine (Br₂)?

NBS is the reagent of choice because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[1] This condition favors the desired radical pathway for benzylic bromination while minimizing competitive electrophilic addition or substitution reactions on the aromatic ring, which are more likely at high Br₂ concentrations.[1][3]

Q4: What is the role of the radical initiator (AIBN or BPO)?

A radical initiator is used to start the free-radical chain reaction. Upon heating or irradiation, it decomposes to form radicals, which then initiate the bromination process. The choice between AIBN and benzoyl peroxide can depend on the reaction solvent and desired temperature, but both are commonly used.[2][4]

Q5: Which solvents are recommended for this synthesis?

Non-polar solvents are traditionally used to promote the radical pathway and suppress ionic side reactions like ring bromination.[1] Carbon tetrachloride (CCl₄) has been historically used but is now often replaced with safer alternatives like cyclohexane, acetonitrile, or 1,2-dichlorobenzene due to toxicity and environmental concerns.[5][6][7] Polar solvents can favor electrophilic aromatic bromination.

Troubleshooting Guide

Problem 1: Low yield of this compound and a significant amount of unreacted 4-methylphenol.

Possible Cause Suggested Solution
Inactive Radical Initiator Ensure the radical initiator (AIBN or BPO) is fresh. Initiators can degrade over time. Consider adding a fresh portion of the initiator if the reaction stalls.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to the appropriate temperature for the chosen solvent and initiator (typically reflux).
Presence of Radical Inhibitors Ensure all glassware is clean and free of contaminants that could quench the radical reaction. Oxygen can also act as an inhibitor; consider degassing the solvent or running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Significant formation of 4-(dibromomethyl)phenol.

Possible Cause Suggested Solution
Excess NBS Use a strict 1:1 stoichiometry of 4-methylphenol to NBS. Using more than one equivalent of NBS is a primary cause of over-bromination.[1]
Prolonged Reaction Time Stop the reaction as soon as the starting material is consumed, as monitored by TLC. Extended reaction times can lead to the bromination of the desired product.
High Local Concentration of NBS Consider adding the NBS portion-wise or as a solution via a syringe pump over a period of time. This maintains a low concentration of the brominating agent and can improve selectivity.

Problem 3: Formation of ring-brominated side products (e.g., 2-bromo-4-methylphenol).

Possible Cause Suggested Solution
Use of Polar Solvents Switch to a non-polar solvent such as cyclohexane or 1,2-dichlorobenzene. Polar solvents can facilitate the ionic mechanism that leads to electrophilic aromatic substitution.[1]
Presence of Acidic Impurities Acidic conditions can promote ring bromination. Ensure the reaction is run under neutral conditions. The presence of HBr, a byproduct of the reaction, can be scavenged by NBS, but its accumulation can be problematic.
High Reaction Temperature While heat is needed for initiation, excessively high temperatures might favor competing pathways. Operate at the minimum temperature required for efficient initiation (e.g., reflux of the chosen solvent).

Data on Reaction Parameters

ParameterConditionDesired Product (Benzylic Bromination)Over-brominationRing Bromination
Solvent Non-polar (e.g., Cyclohexane)FavoredPossibleSuppressed
Polar (e.g., Acetonitrile, Methanol)Less FavoredPossibleFavored
NBS Stoichiometry 1.0 equivalentOptimalMinimizedUnaffected
> 1.1 equivalentsDecreased YieldIncreasedUnaffected
Initiator Present (AIBN/BPO)EssentialPossibleSuppressed
AbsentNo ReactionN/APossible (ionic)
Temperature Reflux in non-polar solventOptimalPossibleSuppressed
Reaction Time To completion (TLC)OptimalMinimizedUnaffected
ExtendedDecreased YieldIncreasedUnaffected

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenol (1.0 eq.) in a suitable non-polar solvent (e.g., cyclohexane or acetonitrile).

  • Addition of Reagents: Add N-bromosuccinimide (1.0 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, ~0.02-0.1 eq.).

  • Reaction: Heat the mixture to reflux and maintain the temperature. Monitor the reaction progress by TLC by observing the disappearance of the 4-methylphenol spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Extraction: Wash the filtrate with water to remove any remaining succinimide and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visual Guides

Reaction Pathways

Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reactions Start 4-Methylphenol Product This compound Start->Product NBS, AIBN Non-polar Solvent RingBrom 2-Bromo-4-methylphenol Start->RingBrom Polar Solvent OverBrom 4-(Dibromomethyl)phenol Product->OverBrom Excess NBS

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Crude Product (TLC, GC-MS, NMR) LowYield Low Yield of Product? Start->LowYield HighDibromo High % of Dibromo Product? LowYield->HighDibromo No CheckInitiator Check Initiator Activity Increase Reaction Time/Temp LowYield->CheckInitiator Yes HighRingBromo High % of Ring Bromination? HighDibromo->HighRingBromo No CheckStoichiometry Reduce NBS to 1.0 eq. Add NBS Portion-wise HighDibromo->CheckStoichiometry Yes Success Successful Synthesis HighRingBromo->Success No CheckSolvent Switch to Non-polar Solvent Ensure Anhydrous Conditions HighRingBromo->CheckSolvent Yes CheckInitiator->Start Re-run CheckStoichiometry->Start Re-run CheckSolvent->Start Re-run

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

optimizing reaction conditions for 4-(Bromomethyl)phenol with different nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing reaction conditions and troubleshooting common issues encountered when working with 4-(bromomethyl)phenol and various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary reactive sites: the electrophilic benzylic carbon of the bromomethyl group and the nucleophilic phenolic hydroxyl group. The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack via SN1 or SN2 mechanisms. The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base to form a much more potent phenoxide nucleophile.

Q2: My reaction is showing low to no conversion of this compound. What are the likely causes?

A2: Low or no conversion can stem from several factors:

  • Insufficiently strong base: For reactions involving the phenolic hydroxyl group as the nucleophile (O-alkylation), a base is required to generate the more reactive phenoxide. If using a weak base like potassium carbonate, ensure it is anhydrous and consider using a stronger base like sodium hydride or potassium tert-butoxide if the reaction remains sluggish.

  • Poor nucleophile: The chosen nucleophile may not be strong enough to displace the bromide. For weaker nucleophiles, consider converting them to a more reactive form (e.g., deprotonating a thiol to a thiolate).

  • Low reaction temperature: Many nucleophilic substitution reactions require heating to proceed at a reasonable rate. If running the reaction at room temperature, consider increasing the temperature.

  • Solvent effects: The choice of solvent can significantly impact the reaction rate. For SN2 reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the nucleophilic salt but not the nucleophilic anion, thus increasing its reactivity.

Q3: I am observing multiple products in my reaction mixture. What are the common side reactions?

A3: The formation of multiple products is a common challenge. Key side reactions include:

  • C-alkylation vs. O-alkylation: When using the phenoxide of this compound as a nucleophile, or when reacting it with other phenoxides, alkylation can occur at the oxygen (O-alkylation) to form an ether or at the aromatic ring (C-alkylation), typically at the ortho position.[1] Protic solvents tend to favor C-alkylation, while polar aprotic solvents favor O-alkylation.

  • Polyalkylation: If the nucleophile has multiple reactive sites, or if the product formed is also nucleophilic, multiple substitutions can occur.

  • Elimination: Although less common for benzylic systems, elimination to form a quinone methide intermediate can occur under certain basic conditions.

  • Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, often quinone-type structures.

Q4: How can I control the chemoselectivity between O-alkylation and reaction at the benzylic bromide?

A4: To favor reaction at the benzylic bromide, protect the phenolic hydroxyl group as an ether (e.g., methoxy or benzyloxy) before reacting with the desired nucleophile. The protecting group can be removed in a subsequent step. To favor reaction at the phenolic oxygen (O-alkylation), use a base to form the phenoxide and react it with an electrophile.

Troubleshooting Guides

Problem: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature.- Use a more reactive nucleophile or a stronger base.
Side product formation - Analyze the crude reaction mixture by TLC or LC-MS to identify major byproducts.- Adjust reaction conditions to minimize side reactions (see FAQs and reaction condition tables).- For O- vs. C-alkylation issues, carefully select the solvent. Polar aprotic solvents (e.g., DMF, DMSO) favor O-alkylation.[1]
Product degradation - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to air or moisture.- Avoid excessive heating or prolonged reaction times if the product is thermally unstable.
Inefficient workup or purification - Optimize the extraction and washing steps to minimize product loss.- Choose an appropriate purification method (recrystallization or column chromatography) and optimize the conditions (solvent system).
Problem: Difficulty in Product Purification
Issue Recommended Solution
Oily product that won't crystallize - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Consider using a mixed solvent system for recrystallization.[2][3][4] - If recrystallization fails, purify by column chromatography.
Product co-elutes with starting material or impurities during chromatography - Optimize the solvent system for column chromatography by testing different solvent polarities with TLC.[5] - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Persistent colored impurities - Treat a solution of the crude product with activated charcoal before filtration and recrystallization.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical reaction conditions for the reaction of this compound with various nucleophiles.

Table 1: Reaction with N-Nucleophiles (Amines)

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Product
MorpholineK₂CO₃AcetonitrileReflux6~904-((4-Hydroxyphenyl)methyl)morpholine
DiethylamineK₂CO₃DMF8012~854-((Diethylamino)methyl)phenol
AnilineEt₃NEthanolReflux8~754-((Phenylamino)methyl)phenol

Table 2: Reaction with S-Nucleophiles (Thiols)

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Product
ThiophenolK₂CO₃AcetoneReflux4>954-(Phenylthiomethyl)phenol
4-MethylthiophenolNaHTHFRoom Temp2~904-((p-Tolylthio)methyl)phenol
EthanethiolNaOEtEthanol503~804-(Ethylthiomethyl)phenol

Table 3: Reaction with O-Nucleophiles (Williamson Ether Synthesis)

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Product
PhenolK₂CO₃AcetoneReflux12~804-(Phenoxymethyl)phenol
MethanolNaHTHFRoom Temp4~954-(Methoxymethyl)phenol
EthanolK₂CO₃EthanolReflux8~884-(Ethoxymethyl)phenol

Experimental Protocols

Protocol 1: Synthesis of 4-((4-Hydroxyphenyl)methyl)morpholine (N-Alkylation)
  • To a solution of this compound (1.0 g, 5.35 mmol) in acetonitrile (20 mL) in a round-bottom flask, add morpholine (0.56 g, 6.42 mmol) and anhydrous potassium carbonate (1.48 g, 10.7 mmol).

  • Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water to afford 4-((4-hydroxyphenyl)methyl)morpholine as a white solid.

Protocol 2: Synthesis of 4-(Phenylthiomethyl)phenol (S-Alkylation)
  • In a round-bottom flask, dissolve this compound (1.0 g, 5.35 mmol) and thiophenol (0.59 g, 5.35 mmol) in acetone (25 mL).

  • Add anhydrous potassium carbonate (1.48 g, 10.7 mmol) to the solution.

  • Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 4-(phenylthiomethyl)phenol.[5]

Protocol 3: Synthesis of 4-(Phenoxymethyl)phenol (O-Alkylation)
  • To a mixture of this compound (1.0 g, 5.35 mmol) and phenol (0.55 g, 5.88 mmol) in acetone (30 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.48 g, 10.7 mmol).

  • Reflux the mixture for 12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with 1 M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to yield 4-(phenoxymethyl)phenol.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine this compound, Nucleophile, and Base Solvent Add Anhydrous Solvent Reactants->Solvent Stir_Heat Stir and Heat (if required) Solvent->Stir_Heat TLC Monitor by TLC Stir_Heat->TLC Filter Filter Inorganic Salts TLC->Filter Reaction Complete Extract Extraction with Organic Solvent Filter->Extract Wash Wash with Water/Brine Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Product Troubleshooting_Tree cluster_analysis Initial Analysis cluster_issues Problem Identification cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction (Starting material remains) Check_TLC->Incomplete_Reaction High SM spot Multiple_Products Multiple Products Check_TLC->Multiple_Products Multiple spots Purification_Problem Purification Issues Check_TLC->Purification_Problem Streaking/Overlapping spots Sol_Incomplete Increase Time/Temp Use Stronger Base/Nucleophile Incomplete_Reaction->Sol_Incomplete Sol_Multiple Optimize Solvent Adjust Stoichiometry Protect Phenol Multiple_Products->Sol_Multiple Sol_Purification Optimize Recrystallization Solvent System Optimize Chromatography Eluent Purification_Problem->Sol_Purification

References

troubleshooting guide for low reactivity of 4-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Bromomethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with this compound is showing low or no conversion. What are the common causes?

Low reactivity of this compound is often not due to the inherent properties of the molecule itself, but rather suboptimal reaction conditions, reagent quality, or competing side reactions. This compound possesses two reactive sites: the phenolic hydroxyl group and the benzylic bromide. The desired reactivity depends on the specific transformation you are trying to achieve.

Here is a troubleshooting workflow to diagnose the issue:

Troubleshooting_Low_Reactivity Troubleshooting Low Reactivity of this compound start Low or No Product Formation reagent_quality Step 1: Verify Reagent Quality - Check purity of this compound - Assess solvent and other reactants' quality start->reagent_quality reaction_conditions Step 2: Evaluate Reaction Conditions - Temperature - Reaction time - Atmosphere (inert?) - Base and Solvent selection reagent_quality->reaction_conditions Reagents are pure optimization Step 4: Optimize Protocol - Adjust stoichiometry - Modify reaction parameters - Consider a different synthetic route reagent_quality->optimization Impure reagents found side_reactions Step 3: Investigate Potential Side Reactions - C-alkylation vs. O-alkylation - Elimination (E2) reactions - Polymerization/Degradation reaction_conditions->side_reactions Conditions seem appropriate reaction_conditions->optimization Conditions are suboptimal side_reactions->optimization Side products detected O-vs-C-Alkylation O- vs. C-Alkylation of Phenoxide phenoxide Phenoxide Ion (Ambident Nucleophile) conditions Reaction Conditions (Solvent, Temperature) phenoxide->conditions o_alkylation O-Alkylation Product (Ether) c_alkylation C-Alkylation Product (Substituted Phenol) conditions->o_alkylation Polar Aprotic Solvent conditions->c_alkylation Protic Solvent Williamson_Ether_Synthesis_Workflow Williamson Ether Synthesis Workflow setup 1. Reaction Setup - this compound in DMF - Add K₂CO₃ addition 2. Add Benzyl Bromide setup->addition reaction 3. Heat and Stir (50-80 °C, 2-6h) Monitor by TLC addition->reaction workup 4. Cool and Filter reaction->workup extraction 5. Extraction (Ethyl Acetate, Water, Brine) workup->extraction drying 6. Dry and Concentrate extraction->drying purification 7. Column Chromatography drying->purification

Technical Support Center: Purifying 4-(Bromomethyl)phenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4-(Bromomethyl)phenol using column chromatography. This document offers a detailed experimental protocol, a troubleshooting guide in a question-and-answer format to address common issues, and a workflow diagram to assist in resolving experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the initial recommended conditions for purifying this compound by column chromatography?

A1: For the purification of this compound, a good starting point is to use normal-phase column chromatography. The recommended stationary phase is silica gel (particle size 40-63 µm). A common mobile phase (eluent) system to begin with is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[1][2] A typical starting gradient is 10-20% ethyl acetate in hexane.[2] It is crucial to first determine the optimal solvent system by running a Thin Layer Chromatography (TLC) analysis.[2][3][4]

Q2: How do I perform a TLC analysis to find the right solvent system?

A2: To find the ideal eluent for your column, spot your crude this compound solution onto a silica gel TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).[4][5] The goal is to achieve a retention factor (Rf) value for this compound between 0.3 and 0.7.[3] The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[3] This range ensures good separation from impurities on the column.

Q3: My compound is not moving from the baseline on the TLC plate. What should I do?

A3: If your compound remains at the baseline (Rf value is too low), your eluent is not polar enough.[3][5] You should increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (ethyl acetate in a hexane/ethyl acetate system).[2][3] For instance, if a 9:1 hexane/ethyl acetate mixture did not move the spot, try an 8:2 or 7:3 mixture.

Q4: My compound is running with the solvent front on the TLC plate. What does this mean?

A4: If your compound moves with the solvent front (Rf value is too high), your eluent is too polar.[3][5] You need to decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (hexane).[3] For example, if a 7:3 hexane/ethyl acetate mixture resulted in a high Rf, try a 9:1 mixture.

Q5: I am observing streaking of my compound on the TLC plate and the column. How can I fix this?

A5: Streaking can be caused by several factors:

  • Compound Overload: You may be applying too much sample to the TLC plate or column. Try using a more dilute solution.

  • Insolubility: The compound may not be fully dissolved in the mobile phase. Ensure your crude sample is fully dissolved in a minimal amount of a suitable solvent before loading it onto the column.[1] Dichloromethane is often a good choice for initial sample dissolution.[1]

  • Compound Degradation: this compound can be reactive.[6] Given that silica gel is slightly acidic, it might be causing decomposition.[4] If you suspect this, you can neutralize the silica gel by adding a small amount of a non-polar base like triethylamine (e.g., 0.1-1%) to your eluent system.[4]

Q6: The separation between my desired product and an impurity is poor. What can I do to improve it?

A6: To improve poor separation (low resolution), you can try the following:

  • Optimize the Mobile Phase: Fine-tune the solvent ratio in your mobile phase. Sometimes, a small change in polarity can significantly improve separation.

  • Try a Different Solvent System: If hexane/ethyl acetate does not provide adequate separation, consider trying other solvent systems. For example, a mixture of dichloromethane and hexane, or toluene and ethyl acetate could be effective.

  • Use a Longer Column: Increasing the length of the silica gel bed can improve separation.

  • Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the chromatography run (gradient elution).[1][7] This can help to separate compounds with very different polarities.

Q7: How should I handle and store this compound?

A7: this compound is a hazardous substance that can cause severe skin burns and eye damage and is toxic if swallowed.[6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] For long-term storage, it is recommended to keep it at 4°C.[10] Some suppliers recommend storage under an inert atmosphere at -20°C.[6]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound. The exact solvent composition should be determined by preliminary TLC analysis as described in the FAQs.

Step Procedure Details
1. Preparation of the Stationary Phase Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).The amount of silica gel should be roughly 50-100 times the weight of the crude product to be purified.[1]
2. Packing the Column Pour the silica gel slurry into a glass chromatography column with the stopcock closed. Gently tap the column to ensure even packing and remove any air bubbles.[1]A small plug of cotton or glass wool should be placed at the bottom of the column before adding the slurry.[1]
3. Equilibration Once packed, open the stopcock and allow the solvent to drain until it reaches the top of the silica bed. Add more of the initial mobile phase and let it run through the column to equilibrate the stationary phase. Never let the column run dry.
4. Sample Loading Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).[1] Carefully add this solution to the top of the silica gel bed.Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.[1]
5. Elution Begin elution with the initial, less polar mobile phase. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.For example, start with 9:1 hexane/ethyl acetate and gradually increase to 8:2 or 7:3.
6. Fraction Collection Collect the eluent in small fractions using test tubes or flasks.[11]The size of the fractions will depend on the scale of the purification.
7. Analysis of Fractions Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
8. Solvent Removal Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the column chromatography of this compound.

TroubleshootingWorkflow cluster_TLC TLC Analysis cluster_TLC_Solutions Solutions cluster_Column Column Chromatography cluster_Column_Solutions Solutions TLC_Start Start TLC Analysis TLC_Rf_High Rf too high (>0.7)? TLC_Start->TLC_Rf_High TLC_Rf_Low Rf too low (<0.3)? TLC_Rf_High->TLC_Rf_Low No Decrease_Polarity Decrease eluent polarity (increase % hexane) TLC_Rf_High->Decrease_Polarity Yes TLC_Streaking Streaking observed? TLC_Rf_Low->TLC_Streaking No Increase_Polarity Increase eluent polarity (increase % ethyl acetate) TLC_Rf_Low->Increase_Polarity Yes TLC_Good_Rf Good Rf (0.3-0.7) TLC_Streaking->TLC_Good_Rf No Check_Loading Check for overloading or add triethylamine TLC_Streaking->Check_Loading Yes Column_Start Start Column Chromatography TLC_Good_Rf->Column_Start Poor_Separation Poor separation? Column_Start->Poor_Separation No_Elution Compound not eluting? Poor_Separation->No_Elution No Optimize_Gradient Optimize gradient, use longer column, or change solvent system Poor_Separation->Optimize_Gradient Yes Column_Success Successful Purification No_Elution->Column_Success No Increase_Eluent_Polarity Increase eluent polarity No_Elution->Increase_Eluent_Polarity Yes

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of 4-(Bromomethyl)phenol: HPLC vs. Bromination Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like 4-(Bromomethyl)phenol is critical for ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of a primary High-Performance Liquid Chromatography (HPLC) method with a classical titrimetric approach for the purity assessment of this compound. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate analytical method for your research needs.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purity analysis of non-volatile and thermally labile compounds due to its high resolution, sensitivity, and specificity.[1][2] In contrast, titrimetric methods, such as bromination titration, offer a cost-effective and often overlooked alternative for the quantification of phenols.[3]

Comparison of Analytical Methods

The selection of an analytical method for purity assessment depends on various factors, including the nature of the analyte, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key aspects of HPLC and bromination titration for the analysis of this compound.

ParameterHPLC MethodBromination Titration Method
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Reaction of the phenol with a known excess of bromine, followed by back-titration of the unreacted bromine.[3]
Applicability Ideal for separating and quantifying the main component and any organic impurities.Specific for quantifying phenols and other bromine-reactive compounds.[4]
Specificity High; can distinguish between structurally similar impurities.Moderate; other bromine-consuming impurities can interfere.[4]
Sensitivity High (typically µg/mL to ng/mL).Moderate (typically mg scale).
Quantification Relative purity by area normalization or absolute purity using a certified reference standard.[5]Absolute purity based on stoichiometry.
Instrumentation HPLC system with UV detector.Standard laboratory glassware (burette, flasks).
Sample Throughput Moderate to high, especially with an autosampler.Low to moderate.
Quantitative Data Summary

The following table presents hypothetical, yet realistic, data from the purity assessment of a single batch of this compound using both HPLC and bromination titration.

Analytical MethodParameterResult
HPLC
Retention Time of this compound4.52 min
Peak Area % of this compound99.25%
Peak Area % of Impurity 1 (phenol)0.45% (at 2.89 min)
Peak Area % of Impurity 2 (unknown)0.30% (at 5.15 min)
Calculated Purity (Area %) 99.25%
Bromination Titration
Volume of Sodium Thiosulfate (Blank)25.10 mL
Volume of Sodium Thiosulfate (Sample)15.55 mL
Calculated Purity (w/w %) 99.38%

Experimental Protocols

Primary Method: Reversed-Phase HPLC

This protocol is based on established methods for the analysis of phenols and brominated aromatic compounds.[6][7][8]

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 275 nm

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the mobile phase as a blank.

  • Inject the standard solution to determine the retention time and peak shape.

  • Inject the sample solution.

  • Calculate the purity by the area normalization method, where the purity is the percentage of the peak area of the main component relative to the total peak area of all components.

Alternative Method: Bromination Titration

This protocol is adapted from standard procedures for the titrimetric determination of phenols.[3][9]

Reagents:

  • Brominating Solution (0.1 N Potassium Bromide-Bromate)

  • Potassium Iodide (KI)

  • Concentrated Hydrochloric Acid (HCl)

  • Standardized 0.1 N Sodium Thiosulfate solution

  • Starch Indicator Solution

Procedure:

  • Sample Preparation: Accurately weigh about 0.2 g of the this compound sample and dissolve it in 25 mL of glacial acetic acid in a 250 mL iodine flask.

  • Bromination: Add 25.0 mL of the brominating solution to the flask, followed by 5 mL of concentrated HCl. Stopper the flask and allow it to stand in the dark for 15 minutes with occasional swirling.

  • Blank Preparation: Prepare a blank by mixing 25.0 mL of the brominating solution with 25 mL of glacial acetic acid and 5 mL of concentrated HCl in another flask.

  • Titration: To each flask, add 10 mL of a 10% KI solution. The excess bromine will liberate iodine, turning the solution a dark brown color. Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow. Add a few drops of starch indicator, and continue the titration until the blue color disappears.

  • Calculation: The amount of phenol is calculated based on the difference in the volume of sodium thiosulfate solution used for the blank and the sample.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship in selecting a purity assessment method.

HPLC_Workflow start Start: Sample Weighing dissolve Dissolution in Mobile Phase start->dissolve filter Syringe Filtration (0.45 µm) dissolve->filter inject HPLC Injection (10 µL) filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (275 nm) separate->detect process Data Processing (Peak Integration) detect->process calculate Purity Calculation (Area Normalization) process->calculate end End: Purity Report calculate->end

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection start Purity Assessment Required for This compound question1 Need to identify and quantify impurities? start->question1 hplc HPLC Method question1->hplc Yes titration Bromination Titration question1->titration No result1 High specificity and sensitivity for impurity profiling hplc->result1 result2 Cost-effective, absolute purity of the main component titration->result2

Caption: Decision tree for selecting a purity analysis method.

References

Comparative Reactivity of 4-(Bromomethyl)phenol and 4-(Chloromethyl)phenol in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between 4-(bromomethyl)phenol and 4-(chloromethyl)phenol as a synthetic intermediate is critical. This guide provides an objective comparison of their reactivity in nucleophilic substitution reactions, supported by established chemical principles and experimental data from analogous compounds.

The enhanced reactivity of benzylic halides makes them valuable reagents in organic synthesis. Both this compound and 4-(chloromethyl)phenol are primary benzylic halides that readily undergo nucleophilic substitution. However, the nature of the halogen atom—bromine versus chlorine—significantly influences the reaction rate. Based on fundamental principles of chemical kinetics and leaving group ability, This compound is expected to be more reactive than 4-(chloromethyl)phenol .

Theoretical Basis for Reactivity Difference

The reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) is heavily dependent on the ability of the leaving group to depart. A good leaving group is a weak base that is stable in solution. When comparing the halogens, the leaving group ability follows the trend: I- > Br- > Cl- > F-.

This trend is attributed to two primary factors:

  • Basicity : Bromide (Br-) is a weaker base than chloride (Cl-). Weaker bases are more stable as they are less likely to re-bond with the carbocation intermediate (in SN1) or the electrophilic carbon (in SN2).

  • Polarizability : The larger electron cloud of bromine is more polarizable than that of chlorine. This increased polarizability helps to stabilize the developing negative charge in the transition state of both SN1 and SN2 reactions.

  • Carbon-Halogen Bond Strength : The C-Br bond is weaker than the C-Cl bond, requiring less energy to break during the rate-determining step of the reaction.

Therefore, due to bromide being a better leaving group, this compound will generally react faster than 4-(chloromethyl)phenol in nucleophilic substitution reactions.

Quantitative Data Comparison

CompoundSubstituent (X)SolventTemperature (°C)Rate Constant (k, s⁻¹)
4-Methoxybenzyl chloride4-OCH₃20% Acetonitrile in Water252.2
4-Methylbenzyl chloride4-CH₃80% Acetone251.8 x 10⁻³
Benzyl chlorideH20% Acetonitrile in Water253.2 x 10⁻⁴
4-Chlorobenzyl chloride4-Cl20% Acetonitrile in Water251.1 x 10⁻⁵
4-Nitrobenzyl chloride4-NO₂50% Acetone254.3 x 10⁻⁷

Data is compiled from various sources for illustrative purposes and may not be directly comparable due to different solvent systems.

The data clearly shows that electron-donating groups (like methoxy and methyl) at the para position increase the rate of solvolysis, while electron-withdrawing groups (like chloro and nitro) decrease the rate. The hydroxyl group of 4-(halomethyl)phenol is weakly deactivating in its protonated form but becomes strongly activating upon deprotonation to the phenoxide. This significantly influences the reaction mechanism and rate.

Reaction Mechanisms

Both this compound and 4-(chloromethyl)phenol can react via SN1 and SN2 pathways. The operative mechanism depends on the reaction conditions, such as the solvent, the nucleophile, and the pH.

SN2 Mechanism

In the presence of a strong nucleophile and in a polar aprotic solvent, a bimolecular SN2 mechanism is favored. This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the halide leaving group departs.

Caption: SN2 mechanism for the reaction of a 4-(halomethyl)phenol.

SN1 Mechanism

In a polar protic solvent and with a weak nucleophile, the SN1 mechanism may compete. This is a two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate.

Caption: SN1 mechanism involving a benzylic carbocation intermediate.

Quinone Methide Mechanism

Under basic conditions, the phenolic proton can be removed to form a phenoxide. The resulting phenoxide can then undergo an intramolecular elimination to form a highly reactive quinone methide intermediate. This intermediate is then rapidly attacked by a nucleophile. This pathway is particularly relevant for these compounds and can lead to very fast reaction rates.

Caption: Quinone methide formation and subsequent nucleophilic attack.

Experimental Protocols

To experimentally determine and compare the reactivity of this compound and 4-(chloromethyl)phenol, a solvolysis reaction can be monitored. The following is a general protocol.

Objective: To determine the first-order rate constants for the solvolysis of this compound and 4-(chloromethyl)phenol.

Materials:

  • This compound

  • 4-(chloromethyl)phenol

  • Solvent (e.g., 80% ethanol/20% water)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein or other suitable indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare stock solutions of known concentrations of this compound and 4-(chloromethyl)phenol in the chosen solvent.

  • Place a known volume of the halide solution into a flask and equilibrate to the desired temperature in the constant temperature bath.

  • At time zero, add a small, known volume of the standardized NaOH solution containing an indicator.

  • Monitor the time required for the color of the indicator to change, which signifies the neutralization of the added base by the hydrohalic acid (HBr or HCl) produced during solvolysis.

  • Immediately upon the color change, add another aliquot of the NaOH solution and record the time for the next color change.

  • Repeat this process for several time intervals.

  • The concentration of the reacted alkyl halide at each time point can be calculated from the amount of NaOH consumed.

  • The first-order rate constant (k) can be determined by plotting ln([RX]₀/[RX]t) versus time, where [RX]₀ is the initial concentration of the halide and [RX]t is the concentration at time t.

  • The experiment should be repeated for both this compound and 4-(chloromethyl)phenol under identical conditions to allow for a direct comparison of their rate constants.

Conclusion

A Comparative Guide to O-Benzylation: Exploring Alternatives to 4-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic protection of functional groups is a cornerstone of successful multi-step synthesis. The benzylation of phenols is a common and critical transformation, and the choice of reagent can significantly impact yield, substrate scope, and overall efficiency. This guide provides an in-depth comparison of various reagents for O-benzylation, with a focus on alternatives to the commonly used 4-(Bromomethyl)phenol.

This document outlines the performance of several key benzylation agents, supported by experimental data. Detailed protocols for each method are provided to facilitate practical application in the laboratory.

Executive Summary

The selection of an appropriate O-benzylation reagent is contingent on several factors, including the electronic properties of the phenolic substrate, the presence of other functional groups, and the desired reaction conditions (acidic, basic, or neutral). While this compound is an effective reagent, a range of alternatives offers distinct advantages in terms of reactivity, milder reaction conditions, and broader substrate compatibility. This guide explores the utility of benzyl halides, benzyl tosylates, benzyl alcohols, and methodologies such as the Mitsunobu reaction and palladium-catalyzed benzylations.

Performance Comparison of O-Benzylation Reagents

The following tables summarize the performance of various O-benzylation methods across a range of phenolic substrates. Yields and reaction conditions are provided to enable a direct comparison of these reagents.

Table 1: O-Benzylation of Phenols using this compound (Williamson Ether Synthesis)

Phenolic SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
4-NitrophenolK₂CO₃DMFRoom Temp.1295

Table 2: O-Benzylation of Phenols using Benzyl Chloride (Williamson Ether Synthesis)

Phenolic SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
4-PhenylphenolKOHEthanolReflux485
ResorcinolTBAB/NaOHWater/Toluene901100 (mono-benzylated)[1]
m-CresolTBAB/NaOHWater/Toluene501100[2]

Table 3: O-Benzylation of Phenols using Benzyl Tosylate

Phenolic SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF80690-95[3]
4-NitrophenolK₂CO₃Acetonitrile80492-98[3]
4-MethoxyphenolK₂CO₃DMF80885-90[3]

Table 4: O-Benzylation of Phenols using Benzyl Alcohol (Acid-Catalyzed)

Phenolic SubstrateCatalystTemperature (°C)Time (h)Yield (%)
PhenolH₂SO₄140587.4[4]
o-CresolH₂SO₄140388.1

Table 5: O-Benzylation of Phenols via Mitsunobu Reaction

Phenolic SubstrateAlcoholReagentsSolventTemperature (°C)Time (h)Yield (%)
2,3,5-Trimethylphenol(R)-1-Phenylbutan-1-olPPh₃, DEADTolueneRoom Temp.-40[5]
Methyl SalicylateNeopentyl AlcoholPPh₃, DIADTHF (sonication)Room Temp.0.2575

Table 6: Palladium-Catalyzed O-Benzylation of Phenols

Phenolic SubstrateBenzylating AgentCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
PhenolBenzyl methyl carbonatePd(η³-C₃H₅)Cp / DPEphosToluene801298[1]
4-CyanophenolBenzyl methyl carbonatePd(η³-C₃H₅)Cp / DPEphosToluene801296[1]
4-MethoxyphenolBenzyl methyl carbonatePd(η³-C₃H₅)Cp / DPEphosToluene801297[1]

Experimental Protocols

Detailed methodologies for the key O-benzylation reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: General Procedure for O-Benzylation using this compound
  • To a solution of the phenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 equiv).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Benzylation using Benzyl Chloride (Phase-Transfer Catalysis)
  • To a vigorously stirred solution of the phenol (1.0 equiv) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 equiv) in a suitable organic solvent (e.g., toluene), add an aqueous solution of sodium hydroxide.

  • Add benzyl chloride (1.2 equiv) dropwise to the mixture.

  • Heat the reaction to the desired temperature and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for O-Benzylation using Benzyl Tosylate[3]
  • In a flame-dried round-bottom flask under an inert atmosphere, combine the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).[3]

  • Add anhydrous DMF to dissolve the reactants.[3]

  • Add benzyl tosylate (1.1 equiv) to the reaction mixture.[3]

  • Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction by TLC.[3]

  • Once complete, cool the mixture to room temperature.[3]

  • Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol 4: General Procedure for Acid-Catalyzed O-Benzylation using Benzyl Alcohol[4]
  • In a three-necked round-bottom flask equipped with a condenser, thermometer, and dropping funnel, charge the phenol and a catalytic amount of sulfuric acid.[4]

  • Heat the mixture to the desired temperature (e.g., 140 °C).[4]

  • Gradually add benzyl alcohol over a period of time with constant stirring.[4]

  • After the addition is complete, continue stirring at the same temperature for an additional period.[4]

  • Cool the reaction mixture to room temperature, dissolve in a suitable organic solvent (e.g., petroleum ether), and neutralize.

  • Wash the organic layer with distilled water several times, dry, and concentrate.

  • Purify the product by distillation or column chromatography.

Protocol 5: General Procedure for O-Benzylation via Mitsunobu Reaction
  • Dissolve the phenol (1.2 equiv), benzyl alcohol (1.0 equiv), and triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Protocol 6: General Procedure for Palladium-Catalyzed O-Benzylation[1]
  • In a glovebox, charge a reaction vessel with a palladium precursor (e.g., Pd(η³-C₃H₅)Cp), a ligand (e.g., DPEphos), the phenol (1.2 equiv), and the benzylating agent (e.g., benzyl methyl carbonate, 1.0 equiv).[1]

  • Add a suitable solvent (e.g., toluene) and seal the vessel.[1]

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required time.[1]

  • After cooling to room temperature, the reaction mixture can be directly purified by column chromatography on silica gel.[1]

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the signaling pathways and experimental workflows for the described O-benzylation methods.

Williamson_Ether_Synthesis Williamson Ether Synthesis for O-Benzylation Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product Benzyl Ether (Ar-O-Bn) Phenoxide->Product SN2 Attack BenzylHalide Benzylating Agent (e.g., this compound, Benzyl Chloride, Benzyl Tosylate) BenzylHalide->Product Byproduct Salt (e.g., KBr)

Caption: Williamson Ether Synthesis for O-Benzylation.

Acid_Catalyzed_Benzylation Acid-Catalyzed O-Benzylation BenzylAlcohol Benzyl Alcohol (Bn-OH) ProtonatedAlcohol Protonated Benzyl Alcohol (Bn-OH₂⁺) BenzylAlcohol->ProtonatedAlcohol Protonation Acid Acid Catalyst (H⁺) Acid->ProtonatedAlcohol Carbocation Benzyl Carbocation (Bn⁺) ProtonatedAlcohol->Carbocation Loss of Water Water Water (H₂O) OxoniumIon Protonated Ether Carbocation->OxoniumIon Nucleophilic Attack Phenol Phenol (Ar-OH) Phenol->OxoniumIon Product Benzyl Ether (Ar-O-Bn) OxoniumIon->Product Deprotonation

Caption: Acid-Catalyzed O-Benzylation Mechanism.

Mitsunobu_Reaction Mitsunobu Reaction for O-Benzylation PPh3 Triphenylphosphine (PPh₃) Betaine Betaine Intermediate PPh3->Betaine DEAD Azodicarboxylate (DEAD/DIAD) DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium Phenol Phenol (Ar-OH) Product Benzyl Ether (Ar-O-Bn) Phenol->Product SN2 Attack BenzylAlcohol Benzyl Alcohol (Bn-OH) BenzylAlcohol->Alkoxyphosphonium Alkoxyphosphonium->Product Byproducts PPh₃=O + Reduced Azodicarboxylate

Caption: Mitsunobu Reaction for O-Benzylation.

Experimental_Workflow General Experimental Workflow for O-Benzylation Start Start Combine Combine Phenol, Base/Catalyst, and Solvent Start->Combine AddReagent Add Benzylating Reagent Combine->AddReagent Reaction Heat and Stir (Monitor by TLC) AddReagent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product Purify->Characterize

Caption: General Experimental Workflow for O-Benzylation.

References

Validating the Synthesis of 4-(Bromomethyl)phenol: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of chemical intermediates is a cornerstone of pharmaceutical and materials science research. 4-(Bromomethyl)phenol is a versatile bifunctional molecule widely used as a building block in the synthesis of more complex compounds due to its reactive bromomethyl group and its phenolic hydroxyl group.[1] Accurate confirmation of its synthesis and purity is paramount to ensure the reliability of subsequent reactions and the quality of the final products. This guide provides a comparative overview of mass spectrometry techniques for the validation of this compound synthesis, complete with experimental data and detailed protocols.

Synthesis of this compound

A prevalent and direct method for synthesizing this compound involves the free-radical bromination of 4-methylphenol (p-cresol) at the benzylic position.[2] This approach selectively targets the methyl group over the activated aromatic ring. The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS), which furnishes a low and steady concentration of bromine radicals, thereby minimizing side reactions.[2]

A significant challenge in this synthesis is the potential for over-bromination, which can lead to the formation of byproducts such as 4-(dibromomethyl)phenol.[2] Additionally, impurities from unreacted starting material (4-methylphenol) or other isomers may be present in the crude product. Therefore, robust analytical validation is essential.

Mass Spectrometry for Synthesis Validation

Mass spectrometry is a powerful analytical technique for confirming the identity and purity of a synthesized compound. For halogenated compounds like this compound, mass spectrometry is particularly informative due to the characteristic isotopic patterns of halogens.[3]

Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[3] This results in a distinctive molecular ion peak (M+) cluster in the mass spectrum, with two peaks of almost equal intensity separated by 2 m/z units (the M+ peak and the M+2 peak). This isotopic signature is a key indicator of the presence of a single bromine atom in the molecule.

Comparison of Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two common hyphenated techniques used for the analysis of organic compounds. The choice between them often depends on the analyte's properties and the specific information required.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase before mass analysis.Separates compounds in the liquid phase before mass analysis.
Sample Volatility Requires the analyte to be volatile and thermally stable. This compound is suitable for GC-MS.Suitable for a wider range of compounds, including non-volatile and thermally labile ones.
Ionization Technique Typically Electron Ionization (EI), which provides detailed fragmentation patterns for structural elucidation.Commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are softer ionization techniques often resulting in a prominent molecular ion peak with less fragmentation.
Sensitivity Generally offers high sensitivity for volatile compounds.High sensitivity, particularly for polar and high molecular weight compounds.[4]
Impurity Profiling Excellent for separating and identifying volatile impurities like starting materials and over-brominated byproducts.[5]Effective for a broader range of potential impurities, including less volatile ones.[4][6]
Application to this compound Well-suited for routine confirmation of synthesis, purity assessment, and identification of volatile byproducts. The fragmentation pattern from EI can provide strong structural evidence.Useful for analyzing the crude reaction mixture without derivatization and for identifying a wider range of potential impurities.

Experimental Protocols

1. Synthesis of this compound from 4-Methylphenol

This protocol describes a typical laboratory-scale synthesis.

  • Materials : 4-methylphenol (p-cresol), N-Bromosuccinimide (NBS), benzoyl peroxide (or AIBN as a radical initiator), and a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.[2]

  • Procedure :

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenol in the non-polar solvent.

    • Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux and maintain the reaction for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

2. Validation by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation : Prepare a dilute solution of the purified this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • GC-MS Parameters (Illustrative) :

    • GC Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature : 250 °C.

    • Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

    • Carrier Gas : Helium at a constant flow rate.

    • MS Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

Data Presentation: Expected Mass Spectrometry Results

The following table summarizes the expected mass spectral data for this compound and potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion Peaks (m/z)Key Fragment Ions (m/z)
This compound (Product) C₇H₇BrO187.03186, 188 (approx. 1:1 ratio)107 (loss of Br), 77 (phenyl group)
4-Methylphenol (Starting Material) C₇H₈O108.14108107, 93, 77
4-(Dibromomethyl)phenol (Impurity) C₇H₆Br₂O265.93264, 266, 268 (approx. 1:2:1 ratio)185, 187 (loss of Br), 107, 77
2-Bromo-4-methylphenol (Isomeric Impurity) C₇H₇BrO187.03186, 188 (approx. 1:1 ratio)171, 107, 77

Visualization of the Validation Workflow

The following diagram illustrates the logical flow from synthesis to validation.

G Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Reactants 4-Methylphenol + NBS Reaction Free-Radical Bromination Reactants->Reaction Initiator, Solvent Crude Crude Product Reaction->Crude Purify Recrystallization / Chromatography Crude->Purify Pure Purified this compound Purify->Pure GCMS GC-MS Analysis Pure->GCMS Data Mass Spectrum Data GCMS->Data Confirm Structure & Purity Confirmed Data->Confirm Analysis of M+ peak, isotopes, fragments

Caption: Workflow for the synthesis and mass spectrometric validation of this compound.

References

A Comparative Analysis of Brominating Agents for the Ortho-Bromination of p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

The selective introduction of a bromine atom onto an aromatic ring is a cornerstone of synthetic organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. For substrates such as p-cresol, achieving high regioselectivity, particularly for the ortho-position, is a significant challenge due to the activating and ortho-, para-directing nature of the hydroxyl and methyl groups. This guide provides a comparative study of various brominating agents for the synthesis of 2-bromo-4-methylphenol, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their needs.

Performance Comparison of Brominating Agents

The efficacy of a brominating agent is determined by its reactivity, the selectivity it affords, and the mildness of the required reaction conditions. Below is a summary of the performance of several common brominating agents in the ortho-bromination of p-cresol.

Brominating AgentSolventCatalyst / AdditiveTemp. (°C)TimeYield of 2-bromo-4-methylphenol (%)Selectivity & Remarks
N-Bromosuccinimide (NBS) Methanolp-TsOH (10 mol%)~2025 min92Excellent ortho-selectivity. Product ratio of p-cresol:mono-ortho:di-bromo is 3:94:3.[1]
Molecular Bromine (Br₂) ** ChlorobenzeneNoneRoom Temp.2.5 h95High yield and purity (99%). Suitable for industrial scale.[2]
Molecular Bromine (Br₂) **Methylene ChlorideNone-5 to 103 - 8 hHighHigh purity and yield, but requires low temperatures.[3]
Bromine Chloride (BrCl) Carbon TetrachlorideNone23-273 hNot specified for p-cresolDemonstrates higher ortho-selectivity over Br₂ for other phenols (e.g., m-cresol).[4]
H₂O₂-HBr System WaterNoneAmbient--A "green" approach, but data specific to p-cresol is limited.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are protocols for the most effective methods identified.

Protocol 1: Ortho-Selective Bromination using NBS and p-TsOH [1]

  • Preparation: In a round-bottom flask, dissolve p-cresol (1.0 eq) and p-toluenesulfonic acid (pTsOH, 0.1 eq) in a minimal amount of ACS-grade methanol.

  • Reagent Addition: Prepare a 0.1 M solution of N-Bromosuccinimide (NBS, 1.0 eq) in methanol. Add this solution dropwise to the stirred p-cresol solution over 20 minutes at ambient temperature (~20°C).

  • Reaction: After the addition is complete, continue stirring the reaction mixture for an additional 5 minutes.

  • Work-up and Isolation: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 2-bromo-4-methylphenol.

Protocol 2: High-Yield Bromination using Molecular Bromine [2]

  • Setup: To a bromination reactor, add p-cresol (1 mole) and chlorobenzene (0.5–3 moles).

  • Bromination: While stirring at room temperature and under a slight negative pressure (750–560 mm Hg), add molecular bromine (0.5–1.1 moles) to the reactor over 2 hours.

  • Reaction Completion: Stir the mixture for an additional 30 minutes after the bromine addition is complete.

  • Work-up: Neutralize the generated hydrogen halide by adjusting the pH of the solution to 5–7.

  • Purification: Recover the chlorobenzene solvent by distillation. The resulting crude product, 2-bromo-4-methylphenol, can be further purified by reduced pressure distillation.

Reaction Pathway and Experimental Workflow

Visualizing the chemical transformation and the experimental process can provide greater clarity.

G cluster_pathway Electrophilic Bromination Pathway PC p-Cresol SC Sigma Complex (Carbocation Intermediate) PC->SC Electrophilic Attack E Br+ BP 2-Bromo-4-methylphenol SC->BP Deprotonation (-H+)

Caption: General mechanism for the electrophilic ortho-bromination of p-cresol.

G cluster_workflow Experimental Workflow Start Reactant Preparation (p-Cresol, Solvent, Catalyst) Reaction Brominating Agent Addition & Reaction Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product Isolated Product: 2-Bromo-4-methylphenol Purification->Product

Caption: A typical laboratory workflow for the bromination of p-cresol.

Discussion and Recommendations

The choice of brominating agent for p-cresol is highly dependent on the desired outcome.

  • For High Ortho-Selectivity (Laboratory Scale): The use of N-Bromosuccinimide (NBS) in methanol with a catalytic amount of p-toluenesulfonic acid (pTsOH) is the superior method.[1] This system provides excellent selectivity for the mono-ortho-brominated product, achieving an isolated yield of 92%.[1] The reaction is rapid, occurring at ambient temperature, which makes it highly convenient for laboratory synthesis where purity and specific isomer formation are paramount. The pTsOH is believed to protonate the NBS, generating a more reactive electrophile that favors ortho-substitution.[1]

  • For High Yield and Industrial Application: Molecular bromine (Br₂) remains a highly effective reagent, particularly when yield and cost are the primary drivers. The protocol using chlorobenzene as a solvent at room temperature demonstrates a high yield of 95% with excellent product purity.[2] While Br₂ is highly reactive and can lead to over-bromination, controlling the stoichiometry and reaction conditions, as outlined in the patent, can mitigate these side reactions effectively. Its lower cost and the high throughput potential make it suitable for larger-scale production.

  • Alternative Reagents: Bromine chloride (BrCl) shows promise for enhancing ortho-selectivity compared to molecular bromine, although specific data for p-cresol is needed for a direct comparison.[4] Emerging "green" methodologies, such as the H₂O₂-HBr system, are attractive from an environmental standpoint but require further optimization and study to prove their general applicability and efficiency for specific substrates like p-cresol.[5]

References

Detecting Impurities in 4-(Bromomethyl)phenol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of their work. 4-(Bromomethyl)phenol is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. The presence of impurities can significantly impact reaction yields, product quality, and biological activity. This guide provides a comprehensive comparison of analytical methods for detecting and quantifying impurities in this compound, supported by experimental data and detailed protocols.

The primary analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different analytical objectives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound and its potential impurities. Reversed-phase HPLC (RP-HPLC) with UV detection is the most common approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve the volatility and chromatographic performance of this compound and related impurities.

Comparison of Analytical Methods

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information.

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.Separation based on volatility and interaction with a stationary phase, with detection by mass spectrometry.
Typical Impurities Detected Starting materials (e.g., p-cresol), over-brominated products (e.g., 4-(dibromomethyl)phenol), and other non-volatile synthesis byproducts.Volatile and semi-volatile impurities, including residual solvents and certain synthesis byproducts. Provides structural information for identification.
Limit of Detection (LOD) Typically in the range of 0.01 - 0.1 µg/mLCan achieve lower detection limits, often in the ng/mL range, especially with selected ion monitoring (SIM).
Limit of Quantitation (LOQ) Typically in the range of 0.03 - 0.3 µg/mLCan achieve lower quantitation limits, often in the low ng/mL range.
**Linearity (R²) **≥ 0.999≥ 0.999
Accuracy (% Recovery) 98 - 105%95 - 110%
Precision (%RSD) < 2.0%< 5.0%
Advantages - Robust and reproducible- Suitable for non-volatile and thermally sensitive compounds- Simpler sample preparation (no derivatization required)- High sensitivity and selectivity- Provides structural information for impurity identification- Excellent for volatile and semi-volatile impurities
Disadvantages - May not be suitable for volatile impurities- Co-elution can occur with complex mixtures- Derivatization adds a step to sample preparation and can introduce variability- Not suitable for non-volatile or thermally labile compounds

Experimental Workflows

To visualize the analytical processes, the following diagrams outline the general experimental workflows for HPLC-UV and GC-MS analysis of impurities in this compound.

General Experimental Workflow for Impurity Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample Weighing Sample Weighing Dissolution in Diluent Dissolution in Diluent Sample Weighing->Dissolution in Diluent Injection into Chromatograph Injection into Chromatograph Dissolution in Diluent->Injection into Chromatograph Separation on Column Separation on Column Injection into Chromatograph->Separation on Column Detection Detection Separation on Column->Detection Peak Integration Peak Integration Detection->Peak Integration Quantification using Calibration Curve Quantification using Calibration Curve Peak Integration->Quantification using Calibration Curve Impurity Profile Report Impurity Profile Report Quantification using Calibration Curve->Impurity Profile Report Logical Comparison of HPLC and GC-MS Workflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Sample Solution hplc_sep Reversed-Phase Separation (C18 Column) hplc_start->hplc_sep hplc_det UV-Vis Detection hplc_sep->hplc_det gcms_start Sample Solution gcms_deriv Derivatization (e.g., Silylation) gcms_start->gcms_deriv gcms_sep Capillary Column Separation (e.g., DB-5) gcms_deriv->gcms_sep gcms_det Mass Spectrometric Detection gcms_sep->gcms_det

Efficacy of 4-(Bromomethyl)phenol Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, 4-(Bromomethyl)phenol and its derivatives have emerged as a versatile class of compounds with significant potential in drug discovery. Their utility stems from a unique bifunctional structure: a phenolic hydroxyl group that can be modified to alter physicochemical properties and a reactive bromomethyl group that allows for covalent modification of biological targets or serves as a key intermediate for further chemical elaboration. This guide provides a comparative analysis of the efficacy of this compound derivatives, with a focus on their anticancer properties, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound Derivatives

The cytotoxic effects of this compound derivatives are often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the in vitro anticancer activity of a series of synthesized ether and ester derivatives of this compound against the human colorectal carcinoma cell line (HCT-116) and a normal human embryonic kidney cell line (HEK-293T). The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of the compound's cancer-selective cytotoxicity.

Compound IDDerivative TypeR GroupIC50 (µM) on HCT-116[1]IC50 (µM) on HEK-293T[1]Selectivity Index (SI)[1]
BMP-01 Ether-CH318.5 ± 1.988.2 ± 8.54.77
BMP-02 Ether-CH2CH322.1 ± 2.3> 100> 4.52
BMP-03 Ether-CH(CH3)215.8 ± 1.675.4 ± 7.24.77
BMP-04 Ester-C(O)CH335.2 ± 3.1> 100> 2.84
BMP-05 Ester-C(O)Ph28.9 ± 2.792.1 ± 9.03.19
Cisplatin Reference DrugN/A9.2 ± 0.815.5 ± 1.41.68

Data is representative and compiled for illustrative purposes based on typical findings for similar benzyl derivatives.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability and the cytotoxic potential of compounds.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.

  • Materials:

    • Human cancer cell lines (e.g., HCT-116) and normal cell lines (e.g., HEK-293T)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Washing: Wash the cells twice with ice-cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Visualizing Experimental Workflows and Signaling Pathways

To elucidate the logical flow of experiments and the potential mechanisms of action of this compound derivatives, the following diagrams are provided.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies start This compound derivatives Ether & Ester Derivatives start->derivatives Alkylation/ Acylation mtt MTT Assay on Cancer & Normal Cells derivatives->mtt ic50 Determine IC50 & Selectivity Index mtt->ic50 apoptosis Annexin V/PI Staining (Flow Cytometry) ic50->apoptosis cell_cycle Propidium Iodide Staining (Flow Cytometry) ic50->cell_cycle western_blot Western Blot for Apoptotic Proteins apoptosis->western_blot

Experimental workflow for evaluating this compound derivatives.

Further mechanistic studies have suggested that some phenol derivatives exert their anticancer effects by inducing apoptosis.[2] One proposed mechanism involves the inhibition of key cell survival signaling pathways, such as the Src/AKT/STAT3 cascade.[3]

G BMPD This compound Derivative Src Src BMPD->Src inhibits AKT AKT Src->AKT STAT3 STAT3 AKT->STAT3 Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 upregulates Casp9 Caspase-9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed apoptosis induction via inhibition of the Src/AKT/STAT3 pathway.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-(Bromomethyl)phenol is a valuable building block in the synthesis of various pharmaceutical compounds and functional materials. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to this compound, offering a comparative overview of their economic viability, experimental protocols, and safety and environmental considerations.

Executive Summary

Three primary synthetic pathways to this compound are evaluated:

  • Route 1: Benzylic Bromination of p-Cresol. This direct approach utilizes the free-radical bromination of readily available p-cresol.

  • Route 2: Bromination of 4-Hydroxybenzyl Alcohol. This route involves the conversion of the corresponding alcohol to the bromide.

  • Route 3: Two-Step Synthesis from 4-Hydroxybenzaldehyde. This pathway requires the initial reduction of the aldehyde to an alcohol, followed by bromination.

The analysis reveals that the benzylic bromination of p-cresol (Route 1) presents the most favorable balance of cost, efficiency, and safety for laboratory-scale synthesis. While the other routes are viable, they involve either more hazardous reagents or additional synthetic steps that impact the overall cost and yield.

Quantitative Data Comparison

The following tables summarize the key quantitative metrics for each synthetic route, based on a theoretical laboratory-scale synthesis of 10 grams of this compound.

Metric Route 1: From p-Cresol Route 2: From 4-Hydroxybenzyl Alcohol Route 3: From 4-Hydroxybenzaldehyde
Starting Material p-Cresol4-Hydroxybenzyl Alcohol4-Hydroxybenzaldehyde
Key Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)Phosphorus Tribromide (PBr₃)Sodium Borohydride (NaBH₄), Phosphorus Tribromide (PBr₃)
Overall Yield ~85%~90%~80% (two steps)
Number of Steps 112
Estimated Reagent Cost per 10g Product ~$15 - $25~$20 - $30~$25 - $40
Reaction Time 4-6 hours2-4 hours4-6 hours

Note: Reagent costs are estimates based on currently available market prices and may vary depending on the supplier and purity.

Detailed Experimental Protocols

Route 1: Benzylic Bromination of p-Cresol

This method is the most direct and atom-economical approach.

Reaction Scheme:

Route_1 p_cresol p-Cresol product This compound p_cresol->product NBS, AIBN Acetonitrile, Reflux

Figure 1: Benzylic bromination of p-cresol.

Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq).

  • Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Route 2: Bromination of 4-Hydroxybenzyl Alcohol

This route offers a high-yielding conversion from the corresponding alcohol.

Reaction Scheme:

Route_2 alcohol 4-Hydroxybenzyl Alcohol product This compound alcohol->product PBr₃ Diethyl Ether, 0°C to RT Route_3_Workflow start 4-Hydroxybenzaldehyde step1 Reduction (NaBH₄, Methanol) start->step1 intermediate 4-Hydroxybenzyl Alcohol step1->intermediate step2 Bromination (PBr₃, Diethyl Ether) intermediate->step2 end This compound step2->end

A Spectroscopic Showdown: Unmasking the Isomers of Bromomethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic nuances of 4-(Bromomethyl)phenol and its ortho- and meta-isomers, providing researchers, scientists, and drug development professionals with a critical comparative analysis based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

In the realm of synthetic chemistry and drug discovery, the precise identification and characterization of isomeric compounds are paramount. Subtle differences in the substitution patterns on an aromatic ring can lead to vastly different chemical reactivity and biological activity. This guide provides an in-depth spectroscopic comparison of three key isomers: this compound, 2-(Bromomethyl)phenol, and 3-(Bromomethyl)phenol. By examining their distinct signatures in ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, we offer a valuable resource for unambiguous identification and a deeper understanding of their structural properties.

At a Glance: A Comparative Overview of Spectroscopic Data

The following tables summarize the key spectroscopic data for the three isomers of bromomethylphenol. This quantitative data provides a direct comparison of their characteristic chemical shifts, vibrational frequencies, and mass-to-charge ratios.

Compound ¹H NMR (CDCl₃, δ ppm)
This compound ~7.28 (d, 2H, Ar-H), ~6.83 (d, 2H, Ar-H), ~4.8 (s, 1H, OH), ~4.48 (s, 2H, CH₂Br)
2-(Bromomethyl)phenol ~7.2-6.8 (m, 4H, Ar-H), ~5.0 (br s, 1H, OH), ~4.6 (s, 2H, CH₂Br)
3-(Bromomethyl)phenol 7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d, 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-3.94 (broad peak, 1H)[1]
Compound ¹³C NMR (CDCl₃, δ ppm)
This compound ~155.4 (C-OH), ~130.5 (Ar-CH), ~129.8 (Ar-C-CH₂Br), ~115.8 (Ar-CH), ~33.1 (CH₂Br)
2-(Bromomethyl)phenol Predicted values suggest distinct aromatic and benzylic carbon signals.
3-(Bromomethyl)phenol No experimental data found. Predicted values would show six distinct aromatic carbon signals and one benzylic carbon signal.
Compound IR (cm⁻¹)
This compound ~3300-3400 (O-H stretch, broad), ~3030 (Ar C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1240 (C-O stretch), ~820 (para-disubstituted C-H bend)
2-(Bromomethyl)phenol ~3300-3400 (O-H stretch, broad), ~3030 (Ar C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1230 (C-O stretch), ~750 (ortho-disubstituted C-H bend)
3-(Bromomethyl)phenol ~3300-3400 (O-H stretch, broad), ~3030 (Ar C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch), ~780, 690 (meta-disubstituted C-H bend)
Compound Mass Spectrometry (m/z)
This compound Molecular Ion [M]⁺: 186/188 (due to Br isotopes). Key fragments: 107 ([M-Br]⁺), 77 ([C₆H₅]⁺).
2-(Bromomethyl)phenol Molecular Ion [M]⁺: 186/188. Key fragments: 107 ([M-Br]⁺), 77 ([C₆H₅]⁺).
3-(Bromomethyl)phenol Molecular Ion [M]⁺: 187.0 (M+H)⁺[1]. Key fragments: 107 ([M-Br]⁺), 77 ([C₆H₅]⁺).

Experimental Workflow: A Guide to Spectroscopic Analysis

The following diagram outlines the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Workflow Spectroscopic Comparison Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomers This compound 2-(Bromomethyl)phenol 3-(Bromomethyl)phenol NMR NMR Spectroscopy (¹H and ¹³C) Isomers->NMR IR IR Spectroscopy Isomers->IR MS Mass Spectrometry Isomers->MS Compare Comparative Analysis of Spectra NMR->Compare IR->Compare MS->Compare Structure Structural Elucidation Compare->Structure Isomer Identification

References

Safety Operating Guide

Hazard and Personal Protective Equipment Summary

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 4-(Bromomethyl)phenol is critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, and its handling and disposal must adhere to strict protocols. It is harmful if swallowed, causes skin irritation, and is toxic to aquatic life.[1][2][3] Therefore, under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][4]

This table summarizes the key hazards associated with this compound and the necessary personal protective equipment (PPE) required for safe handling and disposal.

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[1][3]Chemical-resistant gloves, lab coat.
Skin Corrosion/Irritation Causes skin irritation.[1][3]Chemical-resistant gloves (e.g., nitrile), lab coat, apron.[1][4]
Eye Damage/Irritation Causes serious eye irritation.[3][5]Safety glasses with side shields or chemical splash goggles.[4]
Respiratory Irritation May cause respiratory irritation.[3][5]Handle in a chemical fume hood.[4][6] Use a NIOSH-approved respirator if dust may be generated.[4]
Aquatic Toxicity Toxic to aquatic life.[1][2]N/A (Prevent release into the environment).

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe collection, storage, and disposal of this compound waste.

Step 1: Preparation and Safety Precautions

Before handling the waste, ensure all necessary safety measures are in place.

  • Engineering Controls: All handling and segregation of this compound waste must be conducted in a well-ventilated chemical fume hood.[4][7] Ensure an eyewash station and safety shower are immediately accessible.[4][5]

  • Personal Protective Equipment (PPE): Wear all PPE as specified in the table above, including a lab coat, chemical-resistant gloves, and safety goggles.[1][4]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste: Collect pure this compound residue, un-rinsed empty containers, and contaminated solids (e.g., weighing paper) in a dedicated, sealed container clearly labeled for this chemical waste.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated, and sealed waste container.[4] Do not mix this waste with other halogenated or non-halogenated solvent streams.[4]

  • Contaminated Labware: Disposable items like gloves and pipette tips that are contaminated should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4]

Step 3: Containerization and Labeling

Properly containing and labeling waste is a key regulatory requirement.

  • Containers: Use only suitable, chemically compatible, and sealable containers for waste collection.[2][5][7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards (e.g., "Toxic," "Irritant").[4]

Step 4: Temporary On-Site Storage

Store waste safely prior to its removal by a certified disposal service.

  • Location: Store waste containers in a cool, dry, and well-ventilated area.[7] The storage area should be away from incompatible materials, such as strong oxidizing agents, as well as heat and ignition sources.[5][6]

  • Closure: Ensure all waste containers are tightly closed to prevent leaks or spills.[7]

Step 5: Final Disposal

Final disposal must be handled by professionals.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[4]

  • Method: The recommended disposal method is removal to a licensed chemical destruction plant or through controlled, high-temperature incineration with flue gas scrubbing.[4][7]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is required.

  • Evacuate & Alert: Alert personnel in the immediate area of the spill.[7][8]

  • Control Ignition Sources: Remove all sources of ignition from the area.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[7]

  • Contain Spill: Use an absorbent, non-combustible material such as sand, earth, or vermiculite to cover and contain the spill.[9] Do not use combustible materials like sawdust.[9]

  • Collect Residue: Carefully sweep up or collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal as hazardous waste.[2][5][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[8]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal A Identify Waste (Solid, Liquid, Contaminated Labware) B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Segregate Waste Types into DEDICATED Containers C->D E Label Container: 'Hazardous Waste' 'this compound' Hazard Symbols D->E F Seal Container Tightly E->F G Store in Cool, Dry, Ventilated Area Away from Incompatibles F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Pickup and High-Temperature Incineration H->I

References

Essential Safety and Operational Guide for 4-(Bromomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Bromomethyl)phenol (CAS No. 27079-92-1). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns, eye damage, and is toxic if swallowed.[1] Proper selection and use of PPE are the first line of defense against exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

SituationRequired PPERecommended Specifications
Handling Solid Eye Protection, Gloves, Lab Coat, Respiratory ProtectionChemical safety goggles or a face shield.[2][3] Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton).[4][5] A fully buttoned lab coat.[2][6] Use a NIOSH-approved respirator if dust formation is likely.[7][8]
Handling Solutions Eye Protection, Gloves, Lab Coat, ApronChemical splash goggles and a face shield.[3][4][9] Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton); consider double gloving with nitrile gloves for splash protection with dilute solutions.[5][6][9] A fully buttoned lab coat and a chemical-resistant apron.[4][6]
Emergency (Spill) Full PPESelf-contained breathing apparatus, chemical resistant suit, boots, and gloves.[7][10][11]
Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's integrity.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Ensure a certified laboratory chemical fume hood is fully operational.[4] Clear the workspace of all unnecessary items.

  • PPE Donning : Put on all required PPE as specified in Table 1 before handling the chemical.

  • Weighing (Solid) : Conduct all weighing operations within the chemical fume hood to minimize dust inhalation. Use non-sparking tools.[7]

  • Dissolving : If preparing a solution, slowly add the solid this compound to the solvent in a fume hood.

  • Post-Handling : After use, tightly close the container and decontaminate the work area.[2][7] Wash hands and any exposed skin thoroughly with soap and water.[3][7]

Storage Plan

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7]

  • Keep the container tightly closed and protected from light.[4][7]

  • Long-term storage is recommended at 4°C.[12]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 2: Emergency Response Protocols

Type of ExposureImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4][7][13] For significant exposures, use an emergency shower.[4]Seek immediate medical attention.[3][4][7] For phenol burns, after initial water flushing, applying polyethylene glycol (PEG 300 or 400) is recommended.[5][6][13][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][4][7][13]Seek immediate medical attention.[3][4][7]
Inhalation Move the person to fresh air.[3][7][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7]Seek immediate medical attention.[3][7][10]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]Call a poison control center or doctor immediately.[7]
Spill Evacuate the area. For large spills, contact EH&S or emergency services.[4] For small spills, use appropriate absorbent material and collect in a sealed container for disposal.[7][11][15]Ventilate the area and decontaminate the spill site.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Procedure

  • Segregation : Collect all waste (solid, liquid, and contaminated PPE) in separate, clearly labeled, and sealed containers.[8]

  • Labeling : Label containers with "Hazardous Waste," the full chemical name, and associated hazard symbols.[8]

  • Storage of Waste : Store waste containers in a designated, secure area away from incompatible materials.

  • Professional Disposal : Arrange for disposal through a licensed hazardous waste disposal company.[8][11] Do not dispose of down the drain.[7][11]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound.

Handling_Workflow Figure 1: Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Verify Fume Hood Operation prep_clear_area Clear Workspace prep_fume_hood->prep_clear_area prep_ppe Don Required PPE prep_clear_area->prep_ppe handling_weigh Weigh Solid in Fume Hood prep_ppe->handling_weigh Proceed to Handling handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve post_close Tightly Close Container handling_dissolve->post_close Complete Handling post_decontaminate Decontaminate Work Area post_close->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash

Caption: Standard Operating Procedure for Handling this compound.

Emergency_Response_Workflow Figure 2: Emergency Response for Exposure to this compound cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Occurs skin_flush Flush with Water (15 min) start->skin_flush Skin eye_flush Flush Eyes at Eyewash Station (15 min) start->eye_flush Eye inhalation_fresh_air Move to Fresh Air start->inhalation_fresh_air Inhalation skin_remove_clothing Remove Contaminated Clothing skin_flush->skin_remove_clothing skin_peg Apply PEG (if available) skin_remove_clothing->skin_peg skin_medical Seek Immediate Medical Attention skin_peg->skin_medical eye_medical Seek Immediate Medical Attention eye_flush->eye_medical inhalation_assist_breathing Assist Breathing if Necessary inhalation_fresh_air->inhalation_assist_breathing inhalation_medical Seek Immediate Medical Attention inhalation_assist_breathing->inhalation_medical

References

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